MMG-11
描述
属性
IUPAC Name |
ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18/h3-6,16,18-19H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDUJWIVMGALOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MMG-11: A Technical Guide to a Selective TLR2 Antagonist
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of MMG-11, a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and innate immunity. This compound serves as a critical pharmacological tool for investigating TLR2-mediated signaling pathways and as a lead compound for the development of novel therapeutics targeting inflammatory and metabolic diseases.
Executive Summary
This compound is a competitive antagonist of the TLR2 receptor, demonstrating preferential inhibition of the TLR2/1 heterodimer over the TLR2/6 heterodimer. Its mechanism of action involves the direct competition with TLR2 agonists, such as the synthetic bacterial lipopeptide Pam3CSK4, for binding to the receptor. This competitive inhibition prevents the recruitment of the downstream adaptor protein MyD88 to the TLR2 complex, thereby abrogating the activation of the MAP kinase and NF-κB signaling pathways. The ultimate effect of this compound is the suppression of pro-inflammatory cytokine production. Notably, this compound exhibits high selectivity for TLR2, with no significant off-target effects on other Toll-like receptors or the signaling pathways of IL-1β or TNF.
Quantitative Data Summary
The inhibitory potency and competitive nature of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | TLR2/1 Heterodimer | TLR2/6 Heterodimer | Assay Conditions | Reference |
| IC50 | 1.7 µM | 5.7 µM | Pam3CSK4-induced signaling | [1] |
| IC50 (NF-κB) | 0.87 µM | 7.4 µM | NF-κB activation | [2] |
| pA2 Value | 6.15 | 6.65 | Schild Plot Analysis | [3] |
Table 1: Inhibitory Activity of this compound on TLR2 Heterodimers.
| Parameter | Value | Assay Conditions | Reference |
| Cytotoxicity | Low | Up to 100 µM in PBMCs | [3] |
| Selectivity | Selective for TLR2 | No interference with TLR4, TLR5, TLR7/8, TLR9, IL-1β, or TNF signaling | [2][3] |
Table 2: Selectivity and Cytotoxicity Profile of this compound.
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the binding of triacylated lipopeptides to the TLR2/1 heterodimer and diacylated lipopeptides to the TLR2/6 heterodimer. This prevents the conformational changes necessary for the recruitment of the TIR-domain-containing adaptor protein MyD88. The inhibition of the TLR2-MyD88 interaction is the pivotal step in the mechanism of action of this compound, leading to the downstream blockade of inflammatory signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
TLR2-Mediated NF-κB Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on TLR2-mediated activation of the NF-κB signaling pathway.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen) or HEK293 cells stably co-transfected with human TLR2, TLR1 or TLR6, and an NF-κB-inducible reporter plasmid (e.g., luciferase or SEAP).
-
DMEM, 10% FBS, penicillin-streptomycin.
-
TLR2 agonists (e.g., Pam3CSK4 for TLR2/1, Pam2CSK4 for TLR2/6).
-
This compound.
-
Luciferase assay reagent or QUANTI-Blue™ (for SEAP).
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
Protocol:
-
Seed HEK-Blue™ hTLR2 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a TLR2 agonist at its EC50 concentration (e.g., 10 ng/mL Pam3CSK4). Include a vehicle control (no agonist) and a positive control (agonist only).
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
For luciferase reporter assays, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
For SEAP reporter assays, collect the supernatant and measure SEAP activity using QUANTI-Blue™ reagent and a spectrophotometer at 620-655 nm.
-
Calculate the percent inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.
Co-Immunoprecipitation of TLR2 and MyD88
This assay is performed to determine if this compound blocks the ligand-induced interaction between TLR2 and its downstream adaptor protein MyD88.
Materials:
-
HEK293T cells.
-
Expression plasmids for tagged TLR2 (e.g., TLR2-Flag) and tagged MyD88 (e.g., MyD88-HA).
-
Transfection reagent.
-
TLR2 agonist (Pam3CSK4).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-Flag antibody and Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
-
Anti-HA and anti-Flag antibodies for Western blotting.
Protocol:
-
Co-transfect HEK293T cells with TLR2-Flag and MyD88-HA plasmids.
-
After 24-48 hours, pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with Pam3CSK4 for 15-30 minutes.
-
Lyse the cells and quantify total protein concentration.
-
Incubate 500-1000 µg of cell lysate with an anti-Flag antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect co-immunoprecipitated MyD88 and with anti-Flag antibody to confirm the immunoprecipitation of TLR2.
Cytokine Secretion Assay (ELISA)
This assay measures the effect of this compound on the production of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
RPMI 1640, 10% FBS, penicillin-streptomycin.
-
TLR2 agonist (Pam3CSK4).
-
This compound.
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
96-well plates.
-
Plate reader.
Protocol:
-
Seed PBMCs or differentiated THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a TLR2 agonist.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the identification and characterization of a TLR2 antagonist like this compound.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The information presented herein underscores the utility of this compound as a selective and potent tool for the study of TLR2 biology and as a promising candidate for further therapeutic development.
References
A Technical Guide to MMG-11: A Selective TLR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toll-like receptor 2 (TLR2) is a key pattern recognition receptor in the innate immune system. It forms heterodimers with TLR1 or TLR6 to recognize a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, as well as endogenous damage-associated molecular patterns (DAMPs). While essential for host defense, excessive TLR2 activation is implicated in the pathogenesis of numerous inflammatory and metabolic diseases. This has positioned TLR2 as a promising therapeutic target. MMG-11 is a potent, selective, and competitive small-molecule antagonist of human TLR2. Identified through structure-based virtual screening, this pyrogallol derivative has demonstrated significant promise as both a pharmacological tool for investigating TLR signaling and as a lead compound for further drug development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist at the TLR2 receptor, with a notable preference for the TLR2/1 heterodimer over the TLR2/6 heterodimer.[1][2] Its primary mechanism involves blocking the ligand-induced interaction between TLR2 and the crucial downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88).[1][2] This inhibition prevents the initiation of the downstream signaling cascade.
The canonical TLR2 signaling pathway proceeds as follows:
-
Ligand (e.g., Pam3CSK4 for TLR2/1) binding induces dimerization of TLR2 with TLR1 or TLR6.
-
This conformational change facilitates the recruitment of the TIR domain-containing adaptor protein MyD88 to the intracellular domain of the receptor complex.
-
MyD88 recruits and activates IRAK family kinases, leading to the formation of a larger signaling complex.
-
This complex ultimately activates the IKK complex, which phosphorylates IκBα, targeting it for degradation.
-
The degradation of IκBα releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus.
-
Concurrently, Mitogen-Activated Protein Kinase (MAPK) pathways are also activated.
-
In the nucleus, NF-κB drives the transcription of pro-inflammatory genes, resulting in the secretion of cytokines such as TNF-α and IL-1β.[1]
This compound competitively interferes with the initial ligand binding step, thereby abrogating the entire downstream cascade, leading to reduced NF-κB and MAP kinase activation and a subsequent decrease in pro-inflammatory cytokine production.[1][2]
Quantitative Data Summary
This compound has been characterized as a potent inhibitor of both TLR2/1 and TLR2/6 signaling pathways. Its efficacy is demonstrated by low micromolar IC₅₀ values. The compound exhibits low cytotoxicity, making it a suitable tool for in vitro studies.[3][4]
| Parameter | Value | Description | Reference |
| IC₅₀ (hTLR2/1) | 1.7 µM | Concentration for 50% inhibition of Pam₃CSK₄-induced human TLR2/1 signaling. | [3][5] |
| IC₅₀ (hTLR2/6) | 5.7 µM | Concentration for 50% inhibition of Pam₂CSK₄-induced human TLR2/6 signaling. | [3][5] |
| IC₅₀ (NF-κB, TLR2/1) | 0.87 µM | Concentration for 50% inhibition of TLR2/1-mediated NF-κB activation. | |
| IC₅₀ (NF-κB, TLR2/6) | 7.4 µM | Concentration for 50% inhibition of TLR2/6-mediated NF-κB activation. | |
| Cytotoxicity | No effect up to 100 µM | Assessed in human peripheral blood mononuclear cells (PBMCs). | [3] |
| Selectivity | Selective for TLR2 | No interference with TLR4, TLR5, TLR7/8, TLR9, IL-1β, or TNF signaling. |
Detailed Experimental Protocols
The characterization of this compound involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Cell Lines and Reagents
-
Cell Lines:
-
HEK-Blue™ hTLR2 Cells (InvivoGen): Human embryonic kidney 293 (HEK293) cells stably co-transfected with human TLR2, CD14, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
THP-1 Cells (ATCC): Human monocytic cell line, often differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood by density gradient centrifugation (e.g., using Ficoll-Paque).
-
-
TLR2 Agonists:
-
Pam₃CSK₄ (Tripalmitoyl-S-glyceryl-cysteine): A synthetic triacylated lipopeptide that specifically activates the TLR2/1 heterodimer.
-
Pam₂CSK₄ (Dipalmitoyl-S-glyceryl-cysteine): A synthetic diacylated lipopeptide that activates the TLR2/6 heterodimer.
-
-
Key Reagents:
-
This compound: Stock solutions are typically prepared in DMSO.
-
Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin-streptomycin.
-
Luciferase/SEAP Reporter Assay System (e.g., QUANTI-Blue™ from InvivoGen).
-
ELISA Kits for human TNF-α, IL-6, or IL-1β (e.g., from BD Biosciences or R&D Systems).
-
Reagents for Western Blotting: Primary antibodies against phospho-p38 MAPK, phospho-IκBα, total p38, total IκBα, and β-actin. HRP-conjugated secondary antibodies.
-
NF-κB Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on TLR2-mediated NF-κB activation.[6][7]
Methodology:
-
Cell Seeding: Seed HEK-Blue™ hTLR2 cells into a 96-well plate at a density of 2.5 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.[6]
-
Compound Treatment: The next day, pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Agonist Stimulation: Add the TLR2 agonist (e.g., Pam₃CSK₄ at 10 ng/mL) to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.[6]
-
Detection: Transfer a sample of the cell culture supernatant to a new plate. Add the SEAP detection reagent (e.g., QUANTI-Blue™).
-
Quantification: After a 1-3 hour incubation at 37°C, measure the absorbance at 620-655 nm. The level of SEAP activity is directly proportional to NF-κB activation.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the agonist-only control and determine the IC₅₀ value using non-linear regression.
Cytokine Secretion Assay (ELISA)
This protocol measures the reduction in pro-inflammatory cytokine secretion from immune cells.[8][9]
Methodology:
-
Cell Culture: Seed THP-1 cells (differentiated with PMA for 24-48 hours) or PBMCs in a 96-well plate.
-
Treatment and Stimulation: Pre-incubate the cells with this compound for 1 hour before stimulating with a TLR2 agonist (e.g., Pam₃CSK₄).
-
Incubation: Incubate for 6-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α) according to the manufacturer's protocol.[10] This typically involves:
-
Coating a high-protein binding 96-well plate with a capture antibody overnight.
-
Blocking non-specific binding sites.
-
Incubating with cell supernatants and a standard curve of recombinant cytokine.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Quantification: Measure the absorbance at 450 nm and calculate cytokine concentrations by interpolating from the standard curve.[10]
Western Blot for Signaling Pathway Analysis
This method is used to confirm the inhibition of downstream signaling molecules like MAP kinases and IκBα.[11][12]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 macrophages) in 6-well plates. Starve cells if necessary, then pre-treat with this compound before stimulating with a TLR2 agonist for a short period (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Strip the membrane and re-probe for the total protein (e.g., anti-p38 MAPK) and a loading control (e.g., β-actin) to normalize the results. Quantify band intensity using densitometry software.
Indirect Binding Assay
To confirm the competitive mode of action, an indirect binding assay can be performed to show that this compound displaces a known TLR2 ligand.[1][2] This can be achieved using a cellular thermal shift assay (CETSA) or a competitive ELISA format where TLR2-coated plates are used. A more direct method involves a competitive binding assay using a labeled ligand.[13][14]
Methodology (Competitive ELISA-based):
-
Plate Coating: Coat a high-binding 96-well plate with recombinant human TLR2 protein.
-
Blocking: Block non-specific sites with a suitable blocking buffer.
-
Competition: Add varying concentrations of this compound along with a constant, sub-saturating concentration of a biotinylated TLR2 ligand (e.g., biotinylated Pam₃CSK₄).
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add streptavidin-HRP and incubate.
-
Quantification: Wash the plate, add TMB substrate, stop the reaction, and measure absorbance at 450 nm. A decrease in signal with increasing concentrations of this compound indicates displacement of the biotinylated ligand, confirming competitive binding.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective competitive antagonist of TLR2, with a preference for the TLR2/1 heterodimer.[1][2] Its ability to block the MyD88-dependent signaling cascade and subsequent pro-inflammatory cytokine production has been robustly demonstrated through a variety of in vitro assays.[1] Its low cytotoxicity and high selectivity make it an invaluable pharmacological tool for dissecting the role of TLR2 in health and disease.[3] Furthermore, the synergistic effects observed when this compound is combined with non-competitive TLR2 antagonists suggest potential for combination therapies.[2] The detailed methodologies provided herein offer a framework for the continued investigation of this compound and the development of novel derivatives with improved pharmacokinetic properties for potential therapeutic use in a range of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abgenex.com [abgenex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. TLR2 and TLR4 Stimulation Differentially Induce Cytokine Secretion in Human Neonatal, Adult, and Murine Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Discovery and Synthesis of MMG-11
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MMG-11, a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and medicinal chemistry.
Introduction to this compound
This compound is a pyrogallol derivative identified through a structure-based virtual screening approach as a competitive antagonist of human TLR2.[1][2][3] Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR2, in particular, forms heterodimers with either TLR1 or TLR6 to recognize a wide variety of microbial components, including lipoproteins, peptidoglycans, and lipoteichoic acids. Upon activation, TLR2 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. While this response is essential for host defense, excessive TLR2 signaling is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound offers a valuable tool for studying TLR2-mediated signaling and represents a promising lead compound for the development of novel anti-inflammatory therapeutics.[1][2][3]
Discovery of this compound
The discovery of this compound was the result of a computational drug design strategy that combined ligand-based and structure-based virtual screening methods.[1] Researchers aimed to identify novel small molecules that could bind to the ligand-binding pocket of TLR2 and competitively inhibit its activation. This in silico approach led to the identification of a number of potential candidates, which were then subjected to experimental validation. This compound emerged as a lead compound due to its potent and selective inhibition of TLR2 signaling in cellular assays.[1]
Chemical Synthesis of this compound
While the primary publications introducing this compound focus on its discovery through virtual screening and its biological activity, the synthesis of this pyrogallol derivative, chemically named Ethyl 5-(2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl)furan-2-carboxylate, is a key aspect for its further development and application. The detailed synthetic route is described in the primary literature. The general approach for synthesizing similar compounds often involves the coupling of a substituted furan moiety with a protected pyrogallol derivative, followed by deprotection steps.
Mechanism of Action
This compound functions as a competitive antagonist of TLR2.[1] This was confirmed through experiments demonstrating that this compound can displace the synthetic TLR2/1 agonist Pam3CSK4 from its binding site.[4] By occupying the ligand-binding pocket of TLR2, this compound prevents the binding of natural TLR2 agonists, thereby inhibiting the downstream signaling cascade. This leads to a reduction in the activation of key signaling molecules like MyD88, MAP kinases, and the transcription factor NF-κB.[4] Consequently, the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-8, are significantly abrogated.[4]
Signaling Pathway of TLR2 Inhibition by this compound
Caption: this compound competitively inhibits TLR2/1 activation, blocking downstream signaling.
Quantitative Data Summary
The biological activity of this compound has been quantified in various cellular assays. The following tables summarize the key findings.
Table 1: Inhibitory Activity of this compound on TLR2 Signaling
| Assay System | TLR Heterodimer | Agonist | IC50 (µM) | Reference |
| HEK293-hTLR2 cells | TLR2/1 | Pam3CSK4 | 1.7 | [5][6] |
| HEK293-hTLR2 cells | TLR2/6 | Pam2CSK4 | 5.7 | [5][6] |
Table 2: Schild Plot Analysis of this compound for Competitive Antagonism
| TLR Heterodimer | Apparent pA2 Value | Reference |
| TLR2/1 | 6.15 | [7] |
| TLR2/6 | 6.65 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the research on this compound. The following sections provide representative protocols for the key experiments used in its characterization.
NF-κB Reporter Gene Assay in HEK293-hTLR2 Cells
This assay is used to quantify the inhibition of TLR2-mediated NF-κB activation by this compound.
Materials:
-
HEK293 cells stably co-transfected with human TLR2, and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).[5][8][9][10][11]
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
TLR2 agonists: Pam3CSK4 (for TLR2/1) or Pam2CSK4 (for TLR2/6).
-
This compound.
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP or luciferase assay substrate).[5]
-
96-well cell culture plates.
Protocol:
-
Seed the HEK293-hTLR2 reporter cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate overnight.[8][11]
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with a fixed concentration of Pam3CSK4 or Pam2CSK4 for 16-24 hours.[8]
-
Collect the cell culture supernatant (for SEAP assay) or lyse the cells (for luciferase assay).
-
Add the appropriate detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance for SEAP, luminescence for luciferase) using a plate reader.
-
Calculate the percentage of inhibition of NF-κB activation by this compound compared to the agonist-only control.
Experimental Workflow for NF-κB Reporter Assay
Caption: Workflow for assessing this compound's inhibition of NF-κB activation.
Cytokine Secretion Assay in THP-1 Macrophages
This assay measures the ability of this compound to inhibit the production and secretion of pro-inflammatory cytokines from macrophages.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages.[13][15]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
TLR2 agonist: Pam3CSK4.
-
This compound.
-
ELISA kits for the detection of human TNF-α and IL-8.
-
96-well cell culture plates.
Protocol:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 20 ng/mL) for 48 hours.[13]
-
Wash the differentiated macrophages and allow them to rest in fresh, PMA-free medium for 24 hours.[13]
-
Pre-incubate the macrophages with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with Pam3CSK4 for 24 hours.[14]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-8 in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Determine the dose-dependent inhibition of cytokine secretion by this compound.
Indirect Binding Assay
This assay is used to demonstrate the competitive nature of this compound's antagonism.
Principle: This assay indirectly measures the ability of a non-labeled compound (this compound) to compete with a labeled TLR2 agonist for binding to the receptor. A decrease in the signal from the labeled agonist in the presence of the competitor indicates binding to the same site.
Generalized Protocol:
-
Immobilize recombinant human TLR2/1 heterodimer onto a suitable solid phase (e.g., ELISA plate or sensor chip).
-
Add a labeled TLR2 agonist (e.g., biotinylated Pam3CSK4) in the presence of increasing concentrations of this compound.
-
After an incubation period, wash away unbound reagents.
-
Detect the amount of bound labeled agonist using a suitable detection system (e.g., streptavidin-HRP followed by a colorimetric substrate).
-
A reduction in the signal with increasing concentrations of this compound indicates competitive binding.
Conclusion
This compound is a valuable pharmacological tool for the investigation of TLR2 signaling. Its discovery through a rational, structure-based approach highlights the power of computational methods in modern drug discovery. The detailed characterization of its competitive mechanism of action and its potent inhibitory effects on pro-inflammatory cytokine production make it a strong candidate for further preclinical development as a potential therapeutic for a range of inflammatory disorders. This guide provides the core technical information necessary for researchers to utilize this compound in their studies and to build upon the existing knowledge to further explore the therapeutic potential of TLR2 antagonism.
References
- 1. Recent Advances in Studying Toll-like Receptors with the Use of Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Publications • Prof. Dr. Jörg Rademann • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. 101.200.202.226 [101.200.202.226]
- 6. medchemexpress.com [medchemexpress.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. abgenex.com [abgenex.com]
- 9. invivogen.com [invivogen.com]
- 10. invivogen.com [invivogen.com]
- 11. bosterbio.com [bosterbio.com]
- 12. A20 Is Critical for the Induction of Pam3CSK4-Tolerance in Monocytic THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
MMG-11: A Technical Guide to a Selective TLR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMG-11 is a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system. By competitively inhibiting the TLR2 signaling pathway, this compound presents a promising therapeutic candidate for a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways and experimental workflows are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a pyrogallol derivative with the IUPAC name Ethyl 5-(2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl)furan-2-carboxylate.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Ethyl 5-(2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl)furan-2-carboxylate | [1] |
| CAS Number | 313254-94-3 | [1][2][3] |
| Molecular Formula | C15H14O7 | [3] |
| Molecular Weight | 306.27 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | [2] |
| Purity | ≥97% (HPLC) | [1] |
| Solubility | Soluble in DMSO and ethanol | [1][3] |
| SMILES | CCOC(=O)C1=CC=C(CC(=O)C2=C(O)C(O)=C(O)C=C2)O1 | [1][2] |
| InChI Key | IIDUJWIVMGALOG-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
This compound is a selective antagonist of human TLR2, which functions as a heterodimer with either TLR1 or TLR6 to recognize pathogen-associated molecular patterns (PAMPs). This compound competitively inhibits both TLR2/1 and TLR2/6 signaling pathways.[2] This inhibition prevents the recruitment of the downstream adaptor protein MyD88, subsequently blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[4] The ultimate effect is the reduction of pro-inflammatory cytokine production.
Table 2: In Vitro Biological Activity of this compound
| Target/Assay | IC50 | Cell Line | Ligand | Reference |
| hTLR2/1 signaling | 1.7 µM | HEK293 | Pam3CSK4 | [2] |
| hTLR2/6 signaling | 5.7 µM | HEK293 | Pam2CSK4 | [2] |
| Pam3CSK4-induced TNF-α secretion | 3.3 µM | RAW 264.7 | Pam3CSK4 | [3] |
| Pam3CSK4-induced IL-6 secretion | 0.2 µM | RAW 264.7 | Pam3CSK4 | [3] |
This compound exhibits high selectivity for TLR2 over other TLRs and shows low cytotoxicity, making it a valuable tool for studying TLR2-mediated signaling and a promising lead compound for drug development.[5]
Signaling Pathway
The following diagram illustrates the TLR2 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits TLR2 signaling at the receptor level.
Experimental Protocols
Virtual Screening for TLR2 Antagonists
This protocol outlines a general workflow for the in silico identification of potential TLR2 antagonists, similar to the process that led to the discovery of this compound.
-
Pharmacophore Model Generation:
-
Utilize the crystal structure of the TLR2/TLR1 heterodimer in complex with a known agonist (e.g., Pam3CSK4) to identify key chemical features essential for ligand binding.
-
Generate a 3D pharmacophore model based on these features, including hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.
-
-
Virtual Screening of Compound Libraries:
-
Screen large chemical compound databases (e.g., ZINC, Enamine) against the generated pharmacophore model.
-
Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and molecular docking simulations to predict binding affinity and pose within the TLR2 ligand-binding pocket.
-
-
Selection of Candidate Compounds:
-
Rank the docked compounds based on their predicted binding energies and interactions with key residues in the TLR2 binding site.
-
Visually inspect the top-ranked compounds and select a diverse set of candidates for experimental validation.
-
In Vitro Validation of TLR2 Antagonism
-
Maintain human embryonic kidney 293 (HEK293) cells stably transfected with human TLR2 and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B) at 37°C in a 5% CO2 humidified incubator.
-
Seed the HEK293-hTLR2 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a TLR2 agonist, such as Pam3CSK4 (for TLR2/1) or Pam2CSK4 (for TLR2/6), at a pre-determined optimal concentration.
-
Incubate the plate for 6-24 hours at 37°C.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of NF-κB activation by this compound compared to the vehicle-treated, agonist-stimulated control.
-
Seed human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a TLR2 agonist (e.g., Pam3CSK4).
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and validation of a novel TLR2 antagonist like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-like receptor 2 antagonists identified through virtual screening and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective virtual screening in a sparse data scenario: design of small-molecule TLR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial synthesis of pyrogallol using genetically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of MMG-11 on Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-11 is a novel small-molecule antagonist that has demonstrated significant potential in modulating immune responses. Identified through computational modeling and validated experimentally, this compound selectively targets Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system.[1][2] Over-activation of TLR2 is implicated in a variety of inflammatory and metabolic diseases, making TLR2 antagonists like this compound promising therapeutic candidates.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound on immune cells, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist with a preference for the TLR2/1 heterodimer in both human and mouse cells.[1] It acts by displacing TLR2 ligands, such as the synthetic triacylated lipoprotein Pam3CSK4, from the receptor binding site.[1] This competitive inhibition prevents the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), a critical step in the TLR2 signaling cascade.[1][3] Consequently, downstream activation of mitogen-activated protein kinases (MAPK) and the transcription factor nuclear factor-kappa B (NF-κB) is reduced.[1][3] The inhibition of these pathways ultimately leads to a decrease in the production and secretion of pro-inflammatory cytokines.[1][3]
Quantitative Data on the Biological Activity of this compound
The inhibitory effects of this compound on TLR2 signaling have been quantified in various in vitro studies. The following tables summarize the key quantitative data regarding the potency and efficacy of this compound.
| Parameter | Cell Type/System | Agonist | IC50 Value | Reference |
| TLR2/1 Signaling Inhibition | Human TLR2/1 expressing cells | Pam3CSK4 | 1.7 µM | [4][5] |
| TLR2/6 Signaling Inhibition | Human TLR2/6 expressing cells | Pam2CSK4 | 5.7 µM | [4][5] |
| NF-κB Activation Inhibition (TLR2/1) | - | - | 0.87 µM | [6] |
| NF-κB Activation Inhibition (TLR2/6) | - | - | 7.4 µM | [6] |
| Parameter | Cell Line | Result | Reference |
| Cytotoxicity | Peripheral Blood Mononuclear Cells (PBMCs) | No cytotoxic effects observed up to 100 µM | [4] |
| Metabolic Stability (T1/2) | - | 7.88 min | [7] |
Key Experimental Protocols
The characterization of this compound's biological activity has relied on a variety of established experimental protocols. Below are detailed methodologies for key experiments.
Cell Culture
-
HEK293 Cells: Human embryonic kidney 293 (HEK293) cells stably expressing human TLR2/1 or TLR2/6 and an NF-κB-luciferase reporter gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
THP-1 Cells: Human monocytic THP-1 cells are maintained in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA).
-
RAW 264.7 Cells: Mouse macrophage-like RAW 264.7 cells are cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
NF-κB Reporter Assay
This assay is used to quantify the inhibition of NF-κB activation by this compound.
-
Seed HEK293-hTLR2/1 or HEK293-hTLR2/6 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a TLR2 agonist (e.g., Pam3CSK4 for TLR2/1, Pam2CSK4 for TLR2/6) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced NF-κB activation.
Cytokine Secretion Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.
-
Plate immune cells (e.g., differentiated THP-1 cells, RAW 264.7 cells, or PBMCs) in a 24-well plate.
-
Treat the cells with this compound for 1 hour prior to stimulation.
-
Add a TLR2 agonist to induce cytokine production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Cell Viability Assay
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed.
-
Culture cells in a 96-well plate and expose them to a range of this compound concentrations for the duration of the experiment.
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent.
-
Incubate for a specified period to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations of Signaling Pathways and Workflows
To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: this compound competitively inhibits TLR2/1 signaling.
Caption: General experimental workflow for assessing this compound activity.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of TLR2. Its ability to inhibit TLR2/1 and TLR2/6 signaling, thereby reducing pro-inflammatory cytokine production and NF-κB activation, highlights its potential as a pharmacological tool and a lead compound for the development of novel anti-inflammatory therapeutics. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and similar molecules in the context of immune-mediated diseases.
References
- 1. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tocris.com [tocris.com]
- 7. Discovery of novel TLR2 antagonists as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on MMG-11 and Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding MMG-11, a small-molecule antagonist, and its significant role in the modulation of the innate immune system. The document details its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function, with a focus on its interaction with Toll-like Receptor 2 (TLR2) signaling pathways.
Introduction to Innate Immunity and Toll-like Receptor 2 (TLR2)
The innate immune system serves as the body's first line of defense against pathogens.[1][2] It relies on a class of germline-encoded pattern-recognition receptors (PRRs) that identify conserved molecular structures known as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3] Among the most critical PRRs are the Toll-like receptors (TLRs), which are type I integral membrane glycoproteins expressed on immune cells like macrophages and dendritic cells, as well as in endosomes.[1][4]
TLR2 is a key cell-surface receptor that recognizes a wide array of molecules from bacteria, fungi, and viruses.[3] To initiate a signaling cascade, TLR2 must form heterodimers with either TLR1 or TLR6.[3][5] The TLR2/1 heterodimer primarily recognizes triacylated lipopeptides, while the TLR2/6 heterodimer detects diacylated lipopeptides. Excessive or chronic activation of TLR2 signaling is implicated in a variety of inflammatory and metabolic diseases, making TLR2 an important therapeutic target.[3][5] The development of specific antagonists is crucial for both studying these pathways and for potential clinical applications.
This compound: A Selective TLR2 Antagonist
This compound is a novel pyrogallol derivative identified through structure-based virtual screening as a potent and selective small-molecule antagonist of human TLR2.[3] It demonstrates low cytotoxicity and effectively inhibits signaling mediated by both TLR2/1 and TLR2/6 heterodimers, with a notable preference for TLR2/1.[5][6][7] Its well-characterized competitive mechanism and selectivity make it an invaluable pharmacological tool for investigating TLR2-dependent signaling and its role in inflammatory conditions.[3][5]
Mechanism of Action
This compound functions as a competitive antagonist of TLR2.[5][8] Its primary mechanism involves directly competing with TLR2 agonists, such as the synthetic bacterial lipopeptide Pam3CSK4, for binding to the receptor.[5] By occupying the ligand-binding site, this compound prevents the conformational changes necessary for receptor activation.
This inhibition at the receptor level has critical downstream consequences:
-
Blocks TLR2-MyD88 Interaction: this compound effectively blocks the ligand-induced recruitment of the essential TIR-domain-containing adapter protein, MyD88, to the intracellular domain of TLR2.[5][8]
-
Inhibits Downstream Kinases: The failure to recruit MyD88 prevents the subsequent activation of the MAP kinase signaling cascade.[5][8]
-
Prevents NF-κB Activation: Consequently, the activation and nuclear translocation of the master inflammatory transcription factor, NF-κB, are abrogated.[5][8]
-
Reduces Pro-inflammatory Cytokine Secretion: By halting the NF-κB pathway, this compound ultimately suppresses the production and secretion of key pro-inflammatory cytokines, including TNF and IL-1β.[5][8]
Quantitative Efficacy and Selectivity
The inhibitory activity of this compound has been quantified using various cell-based assays. The following tables summarize the key data regarding its potency and safety profile.
| Parameter | Receptor Target | Ligand Used | IC50 Value | Cell System | Reference |
| NF-κB Inhibition | Human TLR2/1 | Pam3CSK4 | 1.7 µM | HEK293 Cells | [6] |
| Human TLR2/6 | Pam2CSK4 | 5.7 µM | HEK293 Cells | [6] | |
| Human TLR2/1 | - | 0.87 µM | Not Specified | [7] | |
| Human TLR2/6 | - | 7.4 µM | Not Specified | [7] |
| Parameter | Concentration | Cell System | Result | Reference |
| Cytotoxicity | Up to 100 µM | Human PBMCs | No cytotoxic effects observed | [6] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the TLR2-mediated response.
Key Experimental Protocols
The characterization of this compound involved several key in vitro experiments. The generalized methodologies for these assays are detailed below.
NF-κB Reporter Assay
-
Purpose: To quantify the inhibition of TLR2-mediated NF-κB activation by this compound.
-
Materials: HEK293 cells stably co-transfected with TLR2/1 or TLR2/6 and an NF-κB-luciferase reporter construct, cell culture medium, TLR2 agonists (Pam3CSK4, Pam2CSK4), this compound, luciferase assay reagent, luminometer.
-
Methodology:
-
Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of the appropriate TLR2 agonist (Pam3CSK4 for TLR2/1, Pam2CSK4 for TLR2/6). Include a negative control group with no agonist.
-
Incubate for 6-8 hours to allow for reporter gene expression.
-
Lyse the cells and add luciferase assay substrate according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader. The reduction in luminescence in this compound treated wells compared to the agonist-only wells indicates the level of inhibition.
-
Cytokine Secretion Assay (ELISA)
-
Purpose: To measure the effect of this compound on the production of pro-inflammatory cytokines from immune cells.
-
Materials: Human or mouse macrophages (e.g., THP-1 or RAW 264.7), peripheral blood mononuclear cells (PBMCs), cell culture medium, TLR2 agonist (e.g., Pam3CSK4), this compound, ELISA kits for specific cytokines (e.g., TNF-α, IL-8, IL-1β).
-
Methodology:
-
Culture the immune cells in a 24- or 48-well plate. If using THP-1 cells, differentiate them into macrophages using PMA.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Add the TLR2 agonist to stimulate cytokine production and incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant using a commercial kit to quantify the concentration of the target cytokine.
-
Compare cytokine levels in this compound treated samples to control samples to determine the extent of inhibition.
-
Competitive Ligand Binding Assay
-
Purpose: To provide evidence that this compound acts as a competitive antagonist by displacing a known TLR2 ligand.
-
Materials: Cells expressing TLR2/1, a labeled TLR2 agonist (e.g., biotinylated Pam3CSK4), this compound, detection reagents (e.g., streptavidin-HRP), substrate.
-
Methodology:
-
Incubate cells or a purified receptor preparation with a fixed concentration of the labeled TLR2 agonist in the presence of increasing concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Wash away any unbound labeled agonist.
-
Quantify the amount of bound labeled agonist using a method appropriate for the label (e.g., for biotinylation, add streptavidin-HRP followed by a colorimetric substrate).
-
A decrease in the detected signal with increasing concentrations of this compound indicates displacement of the labeled agonist, confirming a competitive mode of action.[5]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the TLR2/1 signaling pathway and the inhibitory mechanism of this compound.
Caption: The canonical TLR2/1 signaling cascade initiated by a PAMP ligand.
Caption: this compound competitively binds to TLR2/1, blocking the signaling cascade.
Caption: A streamlined workflow for assessing this compound inhibitory activity.
Conclusion and Future Directions
The foundational research on this compound establishes it as a potent, selective, and non-toxic competitive antagonist of TLR2, with a preference for the TLR2/1 heterodimer.[3][5][6] By effectively blocking the initial ligand-binding event, it prevents the entire downstream pro-inflammatory cascade involving MyD88, MAP kinases, and NF-κB.[5][8] The quantitative data confirms its efficacy in the low micromolar range.
This compound is an exemplary model compound for the continued study of TLR2 signaling in both human and mouse systems.[5] Its well-defined mechanism of action allows researchers to precisely dissect the role of TLR2/1 and TLR2/6 in various disease models. For drug development professionals, this compound and its derivatives represent a promising scaffold for creating novel therapeutics aimed at controlling the excessive inflammation that characterizes many autoimmune and chronic inflammatory diseases.
References
- 1. Mechanisms and pathways of innate immune activation and regulation in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate immune system - Wikipedia [en.wikipedia.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. NOD-scid IL2rγnull mice lacking TLR4 support human immune system development and the study of human-specific innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Preliminary Studies of MMG-11 in Inflammation Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary studies of MMG-11, a novel small-molecule antagonist of Toll-like receptor 2 (TLR2), in various inflammation models. The data presented herein is collated from publicly available research, offering insights into its mechanism of action and potential as a therapeutic agent for inflammatory diseases.
Core Findings at a Glance
This compound has been identified as a potent and selective competitive antagonist of human TLR2.[1][2] It demonstrates a preference for the TLR2/1 heterodimer over the TLR2/6 heterodimer and exhibits low cytotoxicity.[3] The primary mechanism of action involves the inhibition of TLR2 signaling, leading to a downstream reduction in the activation of key inflammatory pathways and the subsequent secretion of pro-inflammatory cytokines.[4][5]
Quantitative Data Summary
The inhibitory activity of this compound on TLR2 signaling has been quantified in several in vitro studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line/System | Agonist | Value | Reference |
| IC50 (TLR2/1) | hTLR2/1 expressing cells | Pam3CSK4 | 1.7 µM | [2][6] |
| IC50 (TLR2/6) | hTLR2/6 expressing cells | Pam2CSK4 | 5.7 µM | [2][6] |
| IC50 (NF-κB activation - TLR2/1) | Not Specified | Not Specified | 0.87 µM | |
| IC50 (NF-κB activation - TLR2/6) | Not Specified | Not Specified | 7.4 µM |
Table 1: Inhibitory Concentrations (IC50) of this compound in TLR2 Signaling Pathways
| Inflammation Model | Cell Type | Treatment | Observed Effect | Reference |
| Bacterial Infection Model | Human Macrophages | Mycobacterium avium subspecies paratuberculosis infection following 5 µg/mL this compound pre-treatment | Significantly reduced concentration of pro-inflammatory cytokines IL-8 and TNF. | [3] |
| TLR2 Agonist Stimulation | Human THP-1 cells, mouse RAW 264.7 macrophages, human PBMCs | Pam3CSK4 | Significantly down-regulated TNF-α levels with no influence on cell viability. | [7] |
| Gram-positive Bacterial Inflammation | dTHP-1 cells | Actinomyces oris | Reduced secretion of IL-1β and IL-18. | [8] |
Table 2: Effects of this compound in In Vitro Inflammation Models
Signaling Pathways and Mechanism of Action
This compound acts as a competitive antagonist at the TLR2 receptor, displacing TLR2 agonists like Pam3CSK4.[3] This initial blockade prevents the recruitment of the adaptor protein MyD88 to the TLR2 complex, a critical step in initiating the downstream signaling cascade.[3][4] The inhibition of the TLR2/MyD88 interaction subsequently leads to reduced activation of both the MAP kinase and NF-κB pathways.[3][4] The culmination of this inhibitory cascade is the abrogation of pro-inflammatory cytokine and chemokine secretion.[3][5]
Caption: Competitive antagonism of this compound at the TLR2/1 receptor.
Experimental Protocols
In Vitro NF-κB Reporter Gene Assay
This assay is fundamental to determining the inhibitory effect of this compound on TLR2-mediated NF-κB activation.
-
Cell Culture: HEK293 cells are stably co-transfected with plasmids encoding for human TLR2 and TLR1 or TLR6, along with an NF-κB-dependent secreted alkaline phosphatase (SEAP) reporter gene.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with a known TLR2/1 agonist (e.g., Pam3CSK4) or a TLR2/6 agonist (e.g., Pam2CSK4) for 24 hours to induce NF-κB activation.
-
SEAP Measurement: The activity of SEAP in the cell culture supernatant is quantified using a commercially available chemiluminescent substrate.
-
Data Analysis: The reduction in SEAP activity in the presence of this compound compared to the agonist-only control is used to calculate the IC50 value.
Cytokine Secretion Assay in Human PBMCs
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in primary human immune cells.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Plating and Treatment: PBMCs are plated in 96-well plates and pre-treated with different concentrations of this compound for 1 hour.
-
TLR2 Stimulation: Cells are then stimulated with a TLR2 agonist (e.g., Pam3CSK4) for 18-24 hours.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the cell culture supernatants is measured by enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The dose-dependent inhibition of cytokine secretion by this compound is determined.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for TLR2 antagonists? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. TLR2-dependent and independent pyroptosis in dTHP-1 cells induced by Actinomyces oris MG-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of MMG-11 for TLR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the small molecule MMG-11 and its selective antagonist activity against Toll-like receptor 2 (TLR2). This compound, a pyrogallol derivative identified through structure-based virtual screening, demonstrates potent and competitive inhibition of TLR2 signaling, with a notable preference for the TLR2/1 heterodimer over TLR2/6. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows. This in-depth guide is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug development investigating TLR2-mediated inflammation and exploring novel therapeutic interventions.
Introduction to TLR2 and the Therapeutic Potential of its Antagonism
Toll-like receptors (TLRs) are a critical component of the innate immune system, acting as primary sensors for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] TLR2, in particular, plays a crucial role in recognizing components from bacteria, fungi, and viruses, initiating an inflammatory response to combat infection.[1] TLR2 functions as a heterodimer, primarily with TLR1 or TLR6, to recognize tri- and di-acylated lipoproteins, respectively.[1] This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1]
While essential for host defense, dysregulated or excessive TLR2 activation is implicated in the pathophysiology of numerous inflammatory and metabolic diseases.[1][2] Consequently, the development of selective TLR2 antagonists has emerged as a promising therapeutic strategy for a variety of conditions, including sepsis, arthritis, and atherosclerosis. This compound is a novel small-molecule antagonist that has demonstrated high potency and selectivity for human TLR2.[2]
This compound: A Potent and Selective TLR2 Antagonist
This compound is a pyrogallol derivative that was identified through a structure-based virtual screening approach.[2] It has been characterized as a potent, selective, and competitive antagonist of human TLR2 with low cytotoxicity.[1][2]
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist, directly competing with TLR2 agonists for binding to the receptor.[3] This has been confirmed through Schild plot analysis and indirect binding assays where this compound was shown to displace the synthetic TLR2/1 agonist Pam₃CSK₄.[3] By occupying the ligand-binding site, this compound prevents the conformational changes required for receptor dimerization and the initiation of downstream signaling.
Selectivity Profile
This compound exhibits a high degree of selectivity for TLR2 over other TLRs, including TLR4, TLR5, TLR7/8, and TLR9.[4] Furthermore, it shows preferential inhibition of the TLR2/1 heterodimer over the TLR2/6 heterodimer.[4] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and interference with other essential immune signaling pathways. Studies have also shown that this compound does not interfere with signaling induced by other pro-inflammatory stimuli such as IL-1β or TNF.[2]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified using various in vitro cell-based assays. The following tables summarize the key quantitative data reported for this compound.
| Parameter | TLR2/1 (Pam₃CSK₄-induced) | TLR2/6 (Pam₂CSK₄-induced) | Reference |
| IC₅₀ (NF-κB activation) | 0.87 µM | 7.4 µM | [4] |
| IC₅₀ (Signaling) | 1.7 µM | 5.7 µM | [5][6] |
| pA₂ (Schild plot analysis) | 6.15 | 6.65 | [2] |
Table 1: Inhibitory Potency of this compound on TLR2 Heterodimers. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the TLR2-mediated response. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve, providing a measure of competitive antagonist potency.
Signaling Pathways and Experimental Workflows
TLR2 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical TLR2 signaling pathway and highlights the inhibitory action of this compound.
Figure 1: TLR2 signaling pathway and the inhibitory action of this compound.
Virtual Screening Workflow for the Discovery of this compound
The identification of this compound was accomplished through a multi-step virtual screening process.
Figure 2: Generalized workflow for the virtual screening process that identified this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.
Cell Culture
-
HEK293-hTLR2 Cells: Human embryonic kidney (HEK) 293 cells stably transfected with human TLR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The appropriate selection antibiotic (e.g., hygromycin B) is included to maintain TLR2 expression.
-
THP-1 Cells: Human monocytic THP-1 cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
NF-κB Reporter Gene Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to TLR2 agonists and its inhibition by this compound.
-
Cell Seeding: Seed HEK293-hTLR2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a TLR2 agonist, such as Pam₃CSK₄ (for TLR2/1) at a final concentration of 10 ng/mL or Pam₂CSK₄ (for TLR2/6) at a final concentration of 10 ng/mL, for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is quantified using a microplate luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percent inhibition of NF-κB activation by this compound at each concentration and determine the IC₅₀ value using non-linear regression analysis.
Cytokine Secretion Assay (ELISA)
This assay measures the production of pro-inflammatory cytokines, such as IL-8 and TNF-α, from immune cells.
-
Cell Seeding and Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and differentiate with PMA as described in section 5.1.
-
Compound Treatment: Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a TLR2 agonist (e.g., 100 ng/mL Pam₃CSK₄) for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Quantify the concentration of IL-8 or TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the cytokine concentration in the samples from the standard curve. Calculate the percent inhibition of cytokine secretion by this compound and determine the IC₅₀ value.
Indirect Binding Assay
This assay is used to demonstrate the competitive binding of this compound to TLR2.
-
Plate Coating: Coat a high-binding 96-well plate with a recombinant human TLR2/Fc chimera protein overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Binding: Add a fixed, suboptimal concentration of a biotinylated TLR2 agonist (e.g., biotinylated Pam₃CSK₄) along with increasing concentrations of this compound. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: A decrease in the absorbance signal with increasing concentrations of this compound indicates displacement of the biotinylated agonist, confirming competitive binding.
Schild Plot Analysis
Schild plot analysis provides a quantitative measure of competitive antagonism.
-
Dose-Response Curves: Generate dose-response curves for a TLR2 agonist (e.g., Pam₃CSK₄) in the absence and presence of several fixed concentrations of this compound using the NF-κB reporter gene assay (section 5.2).
-
Dose Ratio Calculation: For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Schild Plot Construction: Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Data Analysis: Perform a linear regression on the plotted data. For a competitive antagonist, the slope of the line should be close to 1. The x-intercept of the regression line is equal to the negative logarithm of the antagonist's dissociation constant (pA₂).
Cytotoxicity Assay
This assay is performed to assess the potential toxic effects of this compound on cells.
-
Cell Seeding: Seed cells (e.g., HEK293 or THP-1) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a period that corresponds to the duration of the functional assays (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This compound has been shown to have low cytotoxicity at concentrations effective for TLR2 antagonism.[2]
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of TLR2, with a preferential inhibitory activity towards the TLR2/1 heterodimer. Its discovery through a rational, structure-based virtual screening approach highlights the power of computational methods in modern drug discovery. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of other novel TLR2 modulators. As our understanding of the role of TLR2 in inflammatory and metabolic diseases expands, selective antagonists like this compound hold significant promise as future therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of TLR2 antagonism and to further elucidate the intricate mechanisms of innate immune signaling.
References
MMG-11 as a model compound for TLR2 research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor of the innate immune system, recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1][2] Dysregulation of TLR2 signaling is implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[1][2] MMG-11 has emerged as a potent and selective small-molecule antagonist of TLR2, serving as an invaluable tool for investigating TLR2-dependent signaling pathways and for the development of novel anti-inflammatory therapeutics.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound functions as a competitive antagonist of TLR2, preferentially inhibiting TLR2/1 heterodimer signaling over TLR2/6.[4][5] It acts by displacing TLR2 agonists, such as Pam3CSK4 (a synthetic triacylated lipopeptide that mimics bacterial lipoproteins), from the ligand-binding pocket of TLR2.[4] This competitive binding prevents the recruitment of the downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88), to the Toll/interleukin-1 receptor (TIR) domain of TLR2.[4][6] Consequently, the activation of subsequent signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is abrogated, leading to a reduction in the production of pro-inflammatory cytokines.[4][6]
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity.
Table 1: Inhibitory Concentration (IC50) of this compound on NF-κB Activation
| Heterodimer | Agonist | Cell Line | IC50 (µM) | Reference(s) |
| hTLR2/1 | Pam3CSK4 | HEK293 | 1.7 | [7][8] |
| hTLR2/6 | Pam2CSK4 | HEK293 | 5.7 | [7][8] |
| mTLR2/1 | Pam3CSK4 | Mouse Macrophages | 0.87 | [9] |
| mTLR2/6 | Pam2CSK4 | Mouse Macrophages | 7.4 | [9] |
Table 2: Inhibitory Concentration (IC50) of this compound on Cytokine Secretion
| Cytokine | Cell Type | Stimulant | IC50 Range (µM) | Reference(s) |
| TNF-α | PBMCs | TLR2 Agonists | 1.7 - 5.7 | [9][10] |
| IL-6 | PBMCs | TLR2 Agonists | 1.7 - 5.7 | [9][10] |
| IL-8 | PBMCs | TLR2 Agonists | 1.7 - 5.7 | [1] |
Table 3: Selectivity and Cytotoxicity of this compound
| Parameter | Observation | Cell Type | Concentration | Reference(s) |
| Selectivity | No significant inhibition of TLR4, TLR5, TLR7/8, and TLR9 signaling | Various | Up to 100 µM | [9][10] |
| Cytotoxicity | No cytotoxic effects observed | PBMCs | Up to 100 µM | [7][11] |
Experimental Protocols
NF-κB Reporter Gene Assay
This assay is used to quantify the inhibition of TLR2-mediated NF-κB activation by this compound.
Materials:
-
HEK293 cells stably co-transfected with human TLR2, TLR1 or TLR6, and an NF-κB-inducible luciferase reporter plasmid.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
This compound (stock solution in DMSO).
-
TLR2 agonists: Pam3CSK4 (for TLR2/1) or Pam2CSK4 (for TLR2/6).
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Seed the transfected HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.
-
The following day, pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a TLR2 agonist at a pre-determined optimal concentration (e.g., Pam3CSK4 at 10 ng/mL or Pam2CSK4 at 100 ng/mL) for 6 hours.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the vehicle-treated, agonist-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Cytokine Inhibition ELISA
This protocol measures the ability of this compound to inhibit the secretion of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1 macrophages).
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
This compound (stock solution in DMSO).
-
TLR2 agonist (e.g., Pam3CSK4).
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Seed PBMCs or differentiated THP-1 cells into a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well).
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a TLR2 agonist for 18-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokine in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Calculate the percentage of cytokine inhibition for each this compound concentration and determine the IC50 value.
In Vivo Model of TLR2-Mediated Inflammation
This section provides a general framework for an in vivo study to assess the efficacy of this compound.
Animal Model:
-
C57BL/6 mice are a commonly used strain for inflammation studies.
Experimental Design:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups (n=8-10 per group):
-
Vehicle control (e.g., saline or DMSO/saline).
-
TLR2 agonist only (e.g., Pam3CSK4, administered intraperitoneally or intravenously).
-
This compound at various doses + TLR2 agonist.
-
This compound only (to assess any intrinsic effects).
-
-
Administer this compound (e.g., via intraperitoneal injection) at a specified time before or after the TLR2 agonist challenge.
-
Monitor animals for clinical signs of inflammation (e.g., weight loss, lethargy).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-agonist challenge), collect blood samples for cytokine analysis (e.g., via cardiac puncture under terminal anesthesia).
-
Euthanize animals and collect tissues of interest (e.g., spleen, liver, lungs) for histological analysis or measurement of inflammatory markers.
-
Analyze cytokine levels in serum using ELISA or a multiplex assay.
-
Perform statistical analysis to determine the significance of this compound's effects.
Mandatory Visualization
TLR2 Signaling Pathway and this compound Inhibition
References
- 1. Pa2 determination | PPTX [slideshare.net]
- 2. immunology - How do TLR1/TLR2 activate the MyD88 dependent pathway - Biology Stack Exchange [biology.stackexchange.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neuron.mefst.hr [neuron.mefst.hr]
- 9. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 10. PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: In Vitro Assay for TLR2 Inhibition by MMG-11
These application notes provide a comprehensive protocol for evaluating the inhibitory activity of MMG-11, a potent and selective antagonist of Toll-like Receptor 2 (TLR2), using an in vitro cell-based reporter assay. This document is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and drug discovery.
Introduction
Toll-like Receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system.[1] It recognizes a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, as well as damage-associated molecular patterns (DAMPs) released from host cells.[1] TLR2 forms heterodimers with either TLR1 or TLR6 to recognize triacylated and diacylated lipopeptides, respectively, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[1][2] While crucial for host defense, excessive TLR2 activation is implicated in various inflammatory and metabolic diseases, making TLR2 an attractive therapeutic target.[1][2]
This compound is a small-molecule antagonist identified as a potent and selective inhibitor of human TLR2.[1][3] It exhibits low cytotoxicity and effectively inhibits signaling through both TLR2/1 and TLR2/6 heterodimers.[3][4] Mechanistically, this compound acts as a competitive antagonist, blocking the ligand-induced interaction of TLR2 with the downstream adaptor protein MyD88, thereby reducing MAP kinase and NF-κB activation.[2][5]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the TLR2-mediated response by 50%.
| Heterodimer | Agonist | IC50 Value (µM) | Reference |
| hTLR2/1 | Pam3CSK4 | 1.7 | [3][4] |
| hTLR2/6 | Pam2CSK4 | 5.7 | [3][4] |
| hTLR2/1 | (NF-κB activation) | 0.87 | |
| hTLR2/6 | (NF-κB activation) | 7.4 |
Experimental Protocol: TLR2 Inhibition Assay Using HEK-Blue™-hTLR2 Cells
This protocol describes a robust and reproducible method to determine the IC50 of this compound using the HEK-Blue™-hTLR2 reporter cell line.
Principle of the Assay
HEK-Blue™-hTLR2 cells are human embryonic kidney (HEK293) cells engineered to stably express human TLR2 and the CD14 co-receptor.[6][7] These cells also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[6][8] When a TLR2 agonist binds to the receptor, it triggers the NF-κB signaling pathway, leading to the expression and secretion of SEAP into the cell culture supernatant. The SEAP activity, which is directly proportional to the level of TLR2 activation, can be quantified by a colorimetric assay using a specific substrate.[8] An inhibitor like this compound will block this signaling cascade, resulting in a dose-dependent decrease in SEAP production.
Diagram: TLR2 Signaling Pathway and Inhibition by this compound
Caption: TLR2 signaling cascade and the inhibitory action of this compound.
Materials and Reagents
-
Cell Line: HEK-Blue™-hTLR2 Cells (InvivoGen, #hkb-htlr2)
-
TLR2 Agonists:
-
Pam3CSK4 (for TLR2/1 activation; InvivoGen, #tlrl-pms)
-
FSL-1 (for TLR2/6 activation; InvivoGen, #tlrl-fsl)
-
-
Test Compound: this compound (e.g., MedChemExpress, #HY-112146)
-
Cell Culture Media and Reagents:
-
DMEM, high glucose (Gibco)
-
Heat-inactivated Fetal Bovine Serum (FBS; use serum tested for low alkaline phosphatase activity)[6]
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Selection (InvivoGen, #hb-sel)
-
QUANTI-Blue™ Solution (InvivoGen, #rep-qbs)
-
-
Equipment and Consumables:
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer capable of reading at 620-655 nm)
-
Sterile, flat-bottom 96-well cell culture plates
-
Sterile serological pipettes and pipette tips
-
Cell scraper
-
Experimental Workflow
Caption: Step-by-step workflow for the this compound TLR2 inhibition assay.
Detailed Protocol
1. Cell Culture and Maintenance
-
Culture HEK-Blue™-hTLR2 cells in growth medium (DMEM, 10% heat-inactivated FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, and 1X HEK-Blue™ Selection).
-
Maintain cells in a 37°C, 5% CO2 incubator.
-
Renew the growth medium every 2-3 days.
-
Passage cells when they reach 70-80% confluency. Important: Do not use trypsin. Detach cells using a cell scraper or by gently tapping the flask to avoid altering the cell response.[6][9]
2. Assay Procedure
-
Day 1: Cell Seeding
-
Detach and resuspend HEK-Blue™-hTLR2 cells in fresh growth medium (without selection antibiotics).
-
Count the cells and adjust the density to approximately 280,000 cells/mL.
-
Add 180 µL of the cell suspension (~50,000 cells) to each well of a 96-well flat-bottom plate.[6]
-
Incubate for 24 hours to allow cells to adhere.
-
-
Day 2: Compound Treatment and TLR2 Stimulation
-
Prepare this compound: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in growth medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Pre-incubation: Remove the old medium from the cells. Add 180 µL of medium containing the appropriate this compound dilution (or vehicle control) to the wells. Incubate for 1 hour at 37°C.
-
Prepare Agonist: Prepare the TLR2 agonist (e.g., Pam3CSK4 at 10 ng/mL final concentration) in growth medium.
-
Stimulation: Add 20 µL of the agonist solution to the appropriate wells. Also include the following controls:
-
Vehicle Control: Cells + this compound vehicle + Agonist.
-
Positive Control: Cells + Medium + Agonist.
-
Negative Control (Unstimulated): Cells + Medium (no agonist).
-
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[6]
-
-
Day 3: SEAP Detection
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Add 180 µL of the prepared QUANTI-Blue™ solution to the wells of a new, empty 96-well plate.
-
Carefully transfer 20 µL of the cell culture supernatant from the treatment plate to the corresponding wells of the plate containing QUANTI-Blue™.[6]
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis
-
Subtract the absorbance value of the unstimulated control from all other readings to correct for background SEAP activity.
-
Calculate the percentage of TLR2 inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_Sample - Absorbance_Unstimulated) / (Absorbance_PositiveControl - Absorbance_Unstimulated))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and determine the IC50 value.
Logical Flow of the Protocol
Caption: Logical decision-making flow for the TLR2 inhibition protocol.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 101.200.202.226 [101.200.202.226]
- 7. invivogen.com [invivogen.com]
- 8. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 101.200.202.226 [101.200.202.226]
Application Notes and Protocols for MMG-11 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-11 is a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2).[1][2][3] It functions as a competitive antagonist, with a notable preference for the TLR2/1 heterodimer over the TLR2/6 heterodimer.[3][4] By blocking the interaction of TLR2 with its ligands, this compound effectively inhibits downstream signaling pathways, including the activation of NF-κB and MAP kinases, leading to a reduction in pro-inflammatory cytokine secretion.[3][4] With its low cytotoxicity, this compound serves as a valuable pharmacological tool for investigating TLR2-mediated signaling in various in vitro models of inflammation and immune response.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its preparation, and application in key functional assays.
Physicochemical Properties and Solubility
| Property | Value |
| Molecular Weight | 306.27 g/mol |
| Formula | C₁₅H₁₄O₇ |
| CAS Number | 313254-94-3 |
| Appearance | Light yellow to brown solid |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |
Quantitative Data Summary
Inhibitory Activity of this compound
| Assay | Target | Agonist | IC₅₀ Value | Cell Line/System |
| NF-κB Activation | TLR2/1 | Pam₃CSK₄ | 1.7 µM | Human TLR2/1 overexpressing cells |
| NF-κB Activation | TLR2/6 | Pam₂CSK₄ | 5.7 µM | Human TLR2/6 overexpressing cells |
| NF-κB Activation | TLR2/1 | - | 0.87 µM | - |
| NF-κB Activation | TLR2/6 | - | 7.4 µM | - |
Data compiled from multiple sources.[1][5]
Cytotoxicity Data
| Cell Line | Concentration Range | Incubation Time | Result |
| PBMCs | 0.01 - 100 µM | Not specified | No cytotoxic effects observed up to 100 µM |
Data from MedChemExpress.[1]
Signaling Pathway of TLR2 Inhibition by this compound
Caption: this compound competitively inhibits TLR2/1, blocking downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.06 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution from 3.06 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Cell Viability/Cytotoxicity Assay
This protocol is to determine the cytotoxic effects of this compound on a specific cell line using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for this compound, typically ≤ 0.5%).
-
Cell Treatment: After 24 hours of cell adherence, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Reporter Assay
This protocol measures the inhibitory effect of this compound on TLR2-mediated NF-κB activation using a luciferase reporter cell line.
Caption: Workflow for the NF-κB reporter assay with this compound.
Materials:
-
HEK293 or THP-1 cells stably expressing an NF-κB luciferase reporter
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
TLR2 agonist (e.g., Pam₃CSK₄ for TLR2/1, Pam₂CSK₄ for TLR2/6)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the cells and add 50 µL of the this compound dilutions. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
TLR2 Agonist Stimulation: Prepare a 2X working solution of the TLR2 agonist (e.g., 20 ng/mL Pam₃CSK₄). Add 50 µL of the agonist solution to the wells (final concentration 10 ng/mL). For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Luminescence Measurement: Allow the plate to cool to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well and measure luminescence immediately with a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated, agonist-stimulated control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
Cytokine Secretion Assay (ELISA)
This protocol measures the effect of this compound on the secretion of a specific cytokine (e.g., IL-8 or TNF-α) in response to TLR2 activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 macrophages)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
TLR2 agonist (e.g., Pam₃CSK₄)
-
24-well or 48-well cell culture plates
-
ELISA kit for the cytokine of interest
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁶ PBMCs/mL) in a 24-well plate.
-
This compound Pre-treatment: Prepare dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control. Incubate for 1 hour at 37°C.
-
TLR2 Agonist Stimulation: Add the TLR2 agonist (e.g., Pam₃CSK₄ at a final concentration of 10-100 ng/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the cytokine levels in this compound treated samples to the vehicle-treated, agonist-stimulated control.
Controls for Experiments with this compound
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the solvent.
-
Unstimulated Control: Cells treated with vehicle but not stimulated with a TLR2 agonist. This establishes the basal level of activity.
-
Positive Control (Agonist only): Cells treated with the TLR2 agonist and vehicle. This establishes the maximum response that this compound is expected to inhibit.
-
Specificity Control: To confirm that this compound is specifically inhibiting TLR2, you can use agonists for other TLRs (e.g., LPS for TLR4) to show that this compound does not inhibit their signaling pathways.[5]
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a selective TLR2 antagonist in their cell culture experiments to investigate the role of TLR2 signaling in various biological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Determining the Optimal Concentration of MMG-11 for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: MMG-11 is a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2).[1][2] TLR2 plays a crucial role in the innate immune system by recognizing a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, viruses, and fungi.[2] It forms heterodimers with either TLR1 or TLR6 to initiate signaling cascades that lead to the production of pro-inflammatory cytokines.[2][3] Overstimulation of TLR2 signaling is associated with various inflammatory and metabolic diseases, making TLR2 antagonists like this compound valuable tools for research and potential therapeutic development.[3][4]
This compound acts as a competitive antagonist, inhibiting both TLR2/1 and TLR2/6 signaling pathways.[3][4] It effectively blocks the ligand-induced interaction of TLR2 with the adaptor protein MyD88, subsequently reducing the activation of downstream pathways, including MAP kinase and NF-κB.[3][5] This document provides a comprehensive guide to selecting the optimal concentration of this compound for various in vitro applications, summarizing key quantitative data and detailing relevant experimental protocols.
Data Presentation: Efficacy and Concentration of this compound
The optimal concentration of this compound is dependent on the cell type, the specific TLR2 heterodimer being targeted (TLR2/1 or TLR2/6), and the experimental endpoint. The following table summarizes quantitative data from various in vitro studies.
| Cell Type | Assay | Target Pathway | Agonist | This compound Concentration (IC50) | Observed Effect & Notes |
| HEK293-hTLR2/1 | NF-κB Activation | TLR2/1 | Pam3CSK4 | 1.7 µM [1] (pA₂ = 6.65)[4] | Potent inhibition of NF-κB activity.[2][4] |
| HEK293-hTLR2/6 | NF-κB Activation | TLR2/6 | Pam2CSK4 | 5.7 µM [1] | Inhibition of NF-κB activity.[4] |
| Mouse Macrophages | NF-κB Activation | TLR2/1 | Pam3CSK4 | 0.87 µM [6] | Preferential inhibition of TLR2/1 over TLR2/6.[3][6] |
| Mouse Macrophages | NF-κB Activation | TLR2/6 | FSL-1 | 7.4 µM [6] | Demonstrates heterodimer selectivity.[3] |
| Human PBMCs | Cytotoxicity Assay | General Viability | - | Up to 100 µM | No cytotoxic effects observed.[1][4] |
| Human Macrophages | Cytokine Secretion | TLR2 Signaling | M. avium | ~16.3 µM (5 µg/mL) | Significantly reduced IL-8 and TNF concentration.[5] |
| THP-1 Macrophages | TLR2 Antagonism | TLR2 Signaling | TLR2 agonists | Not specified | Characterized for ability to inhibit TLR2 responses.[4] |
pA₂ is a measure of the potency of a competitive antagonist.
Signaling Pathway of TLR2 and this compound Inhibition
The following diagram illustrates the TLR2 signaling cascade and the point of inhibition by this compound. This compound competitively binds to TLR2, preventing the recruitment of the MyD88 adaptor protein and halting the downstream inflammatory response.
Caption: this compound competitively antagonizes TLR2 signaling at the plasma membrane.
Experimental Protocols
General Workflow for Assessing this compound Activity
This workflow provides a general overview for testing the efficacy of this compound as a TLR2 antagonist in a cell-based assay.
Caption: General experimental workflow for in vitro evaluation of this compound.
Protocol: NF-κB Reporter Assay in HEK293-hTLR2 Cells
This protocol is designed to quantify the inhibitory effect of this compound on TLR2-mediated NF-κB activation.
Materials:
-
HEK293 cells stably expressing human TLR2/1 or TLR2/6 and an NF-κB reporter construct (e.g., SEAP or luciferase).
-
Complete DMEM medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
This compound (stock solution in DMSO).[6]
-
TLR2 agonist: Pam3CSK4 (for TLR2/1) or FSL-1 (for TLR2/6).
-
96-well cell culture plates.
-
Reporter assay detection reagent (e.g., QUANTI-Blue™ or luciferase substrate).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-hTLR2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 0.1 µM to 50 µM. Remove the old medium from the cells and add 90 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours at 37°C.
-
TLR2 Agonist Stimulation: Add 10 µL of the TLR2 agonist to each well to achieve a final EC₈₀ concentration (e.g., 10 ng/mL Pam3CSK4).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Detection: Measure the reporter gene activity according to the manufacturer's protocol. For SEAP reporters, this typically involves transferring a small volume of supernatant to a new plate and adding the detection reagent.
-
Data Analysis: Plot the reporter activity against the log concentration of this compound. Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Protocol: Cytokine Inhibition Assay in THP-1 Macrophages
This protocol measures the ability of this compound to inhibit the secretion of pro-inflammatory cytokines like TNF-α or IL-8.
Materials:
-
THP-1 monocytic cell line.
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin.
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation.
-
This compound (stock solution in DMSO).
-
TLR2 agonist (e.g., Pam3CSK4).
-
24-well cell culture plates.
-
ELISA kit for the cytokine of interest (e.g., human TNF-α).
Procedure:
-
Differentiation of THP-1 Cells: Seed THP-1 cells in a 24-well plate at 5 x 10⁵ cells/well in complete RPMI medium containing 100 ng/mL PMA. Incubate for 48-72 hours to allow differentiation into macrophage-like cells. After incubation, wash the adherent cells twice with warm PBS to remove non-adherent cells and PMA.
-
This compound Pre-incubation: Add 450 µL of fresh, serum-free RPMI medium to each well. Add 50 µL of this compound dilutions to achieve final concentrations. A suggested range based on published data is 1 µM to 25 µM.[5] Include a vehicle control. Incubate for 1-2 hours at 37°C.
-
TLR2 Agonist Stimulation: Add 50 µL of a TLR2 agonist (e.g., 100 ng/mL Pam3CSK4) to the wells.
-
Incubation: Incubate for 6-24 hours at 37°C, 5% CO₂. The optimal time depends on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plates briefly to pellet any floating cells. Carefully collect the supernatant and store it at -80°C until analysis.
-
ELISA: Quantify the cytokine concentration in the supernatant using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels in this compound treated wells to the vehicle-treated, agonist-stimulated control.
Protocol: Cell Viability Assay
It is critical to ensure that the observed inhibitory effects are not due to cytotoxicity.
Materials:
-
Cells of interest (e.g., PBMCs, THP-1 macrophages).
-
Complete culture medium.
-
This compound.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add a range of this compound concentrations to the wells, ensuring the highest concentration exceeds the effective dose in functional assays (e.g., 0.1 µM to 100 µM).[1] Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for a period relevant to the functional assays (e.g., 24-48 hours).
-
Detection: Add the viability reagent and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the vehicle control and express as a percentage of cell viability. Confirm that the effective concentrations of this compound do not significantly reduce cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for MMG-11 in NF-κB Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-11 is a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2).[1][2] It functions as a competitive antagonist with a preference for the TLR2/1 heterodimer over the TLR2/6 heterodimer.[1][3] By blocking the ligand-induced interaction of TLR2 with the adaptor protein MyD88, this compound effectively abrogates downstream signaling cascades, leading to the inhibition of MAP kinase and Nuclear Factor-kappa B (NF-κB) activation.[3][4][5] This targeted mechanism of action and its low cytotoxicity make this compound a valuable tool for investigating TLR2-mediated inflammatory responses and for the development of novel anti-inflammatory therapeutics.[2][4]
These application notes provide detailed protocols for utilizing this compound in NF-κB reporter assays to quantify its inhibitory effects on TLR2 signaling.
Mechanism of Action of this compound in the TLR2/NF-κB Signaling Pathway
This compound competitively inhibits the binding of TLR2 agonists, such as Pam3CSK4 (a synthetic triacylated lipopeptide that mimics bacterial lipoproteins), to the TLR2/1 receptor complex.[1][3] This prevents the recruitment of MyD88 and the subsequent activation of downstream kinases, ultimately leading to the inhibition of IκBα phosphorylation and degradation. As a result, the NF-κB p50/p65 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Quantitative Data: this compound Inhibitory Activity
The inhibitory potency of this compound on TLR2/1 and TLR2/6 signaling has been determined in various studies. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Agonist | Cell Line | IC50 (µM) | Reference |
| hTLR2/1 | Pam3CSK4 | - | 1.7 | [4] |
| hTLR2/6 | Pam2CSK4 | - | 5.7 | [4] |
| TLR2/1-mediated NF-κB activation | - | - | 0.87 | [6] |
| TLR2/6-mediated NF-κB activation | - | - | 7.4 | [6] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol describes the use of a luciferase reporter gene assay to measure the inhibition of TLR2-agonist-induced NF-κB activation by this compound.
Materials:
-
HEK293 cells stably expressing human TLR2 and an NF-κB-inducible luciferase reporter gene (or co-transfect with respective plasmids)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound
-
Pam3CSK4 (TLR2/1 agonist)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
The day before the experiment, seed the TLR2/NF-κB reporter cells in a 96-well plate at a density of 2-5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells remains constant and non-toxic (typically ≤ 0.5%).
-
-
This compound Pre-incubation:
-
Carefully remove the medium from the wells.
-
Add 90 µL of the prepared this compound dilutions or vehicle control (medium with the same DMSO concentration) to the respective wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of Pam3CSK4 in cell culture medium. A typical final concentration to induce robust NF-κB activation is between 1-300 ng/mL.[3]
-
Add 10 µL of the Pam3CSK4 solution to the wells containing this compound or vehicle. For unstimulated control wells, add 10 µL of culture medium.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Quantify the light emission using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luciferase activity of the treated wells to the vehicle control.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Cell Viability (Cytotoxicity) Assay
It is crucial to assess the cytotoxicity of this compound at the concentrations used in the reporter assay to ensure that the observed inhibition of NF-κB activation is not due to cell death. The MTT assay is a common method for this purpose.
Materials:
-
Cells used in the reporter assay
-
Cell culture medium
-
This compound
-
DMSO
-
96-well clear cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at the same density as in the reporter assay.
-
Incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with the same concentrations of this compound as used in the reporter assay. Include a vehicle control and a no-treatment control.
-
Incubate for the same duration as the reporter assay (e.g., 8-26 hours, corresponding to the pre-incubation and stimulation times).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Data should confirm that this compound does not exhibit significant cytotoxicity at the effective concentrations for NF-κB inhibition. This compound has been reported to show no cytotoxic effects up to 100 µM in peripheral blood mononuclear cells (PBMCs).[4]
Conclusion
This compound is a well-characterized, selective TLR2 antagonist that serves as an excellent tool for studying TLR2-mediated NF-κB signaling. The provided protocols for NF-κB reporter and cytotoxicity assays offer a robust framework for researchers to investigate the inhibitory effects of this compound and other potential TLR2 modulators. Careful execution of these experiments will yield valuable insights into the role of TLR2 in inflammation and disease, and can aid in the discovery and development of novel therapeutics.
References
- 1. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. ibiantech.com [ibiantech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Measuring Cytokine Inhibition with MMG-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing MMG-11, a potent and selective Toll-like Receptor 2 (TLR2) antagonist, to measure the inhibition of cytokine production in immune cells. The provided protocols are intended for research purposes and can be adapted for various experimental setups.
Introduction to this compound
This compound is a small molecule antagonist of TLR2, a key pattern recognition receptor in the innate immune system. TLR2 forms heterodimers with TLR1 or TLR6 to recognize pathogen-associated molecular patterns (PAMPs) on various microbes, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound acts as a competitive antagonist, blocking the ligand-binding site of TLR2 and thereby inhibiting downstream signaling pathways.[1][2][3] It exhibits selectivity for TLR2 over other TLRs such as TLR4, TLR5, TLR7/8, and TLR9.[4][5] this compound has been shown to preferentially inhibit TLR2/1 over TLR2/6-mediated signaling.[1][2][4][5]
The inhibitory activity of this compound on TLR2 signaling makes it a valuable tool for studying the role of this receptor in inflammatory responses and for the development of novel anti-inflammatory therapeutics.
Mechanism of Action
This compound competitively inhibits the binding of TLR2 agonists, such as lipoteichoic acid and synthetic lipoproteins like Pam3CSK4 (a TLR2/1 agonist) and Pam2CSK4 (a TLR2/6 agonist), to the receptor. This blockade prevents the recruitment of adaptor proteins like MyD88 and TIRAP (MAL), which are essential for initiating the downstream signaling cascade.[1][2] Consequently, the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), is suppressed.[1][2] This ultimately leads to a reduction in the transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound.
| Target | Agonist | Cell Type | IC50 Value (µM) | Reference |
| Human TLR2/1 | Pam3CSK4 | HEK293T cells | 1.7 | [3][6][7] |
| Human TLR2/6 | Pam2CSK4 | HEK293T cells | 5.7 | [3][6][7] |
| TLR2 (general) | Not specified | Not specified | 1.7 - 5.7 | [4][5] |
| TLR2/1 (NF-κB activation) | Not specified | Not specified | 0.87 | [4][5] |
| TLR2/6 (NF-κB activation) | Not specified | Not specified | 7.4 | [4][5] |
Table 1: Inhibitory Concentration (IC50) of this compound
Experimental Protocols
Here we provide detailed protocols for assessing the cytokine inhibitory potential of this compound using primary human Peripheral Blood Mononuclear Cells (PBMCs).
Protocol 1: Measuring Cytokine Inhibition in PBMCs using ELISA
This protocol describes the measurement of secreted cytokines from cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound (stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pam3CSK4 (TLR2/1 agonist)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the cells to adhere.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
TLR2 Agonist Stimulation:
-
Prepare a solution of Pam3CSK4 in complete RPMI-1640 medium at a concentration of 100 ng/mL.
-
Add 100 µL of the Pam3CSK4 solution to each well (final concentration of 50 ng/mL), except for the unstimulated control wells.
-
To the unstimulated control wells, add 100 µL of complete RPMI-1640 medium.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until further analysis.
-
-
Cytokine Measurement by ELISA:
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Experimental Controls:
-
Unstimulated Control: PBMCs in medium only.
-
Vehicle Control + Agonist: PBMCs treated with DMSO and stimulated with Pam3CSK4.
-
This compound Only Control: PBMCs treated with the highest concentration of this compound without agonist stimulation to check for any agonist-independent effects.
Protocol 2: Measuring Intracellular Cytokine Inhibition using Flow Cytometry
This protocol allows for the analysis of cytokine production at the single-cell level.
Materials:
-
Same as Protocol 1
-
Brefeldin A (Golgi transport inhibitor)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies against human TNF-α, IL-6, and cell surface markers (e.g., CD14 for monocytes)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from Protocol 1. The incubation time for Pam3CSK4 stimulation can be shorter, typically 4-6 hours.
-
-
Inhibition of Protein Transport:
-
Approximately 2-4 hours before the end of the stimulation period, add Brefeldin A to all wells at a final concentration of 10 µg/mL. This will trap the cytokines within the cells.
-
-
Cell Staining:
-
After incubation, harvest the cells and transfer them to FACS tubes.
-
Wash the cells with PBS.
-
Perform cell surface staining by incubating the cells with fluorochrome-conjugated antibodies against surface markers (e.g., CD14) according to the manufacturer's protocol.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Perform intracellular staining by incubating the permeabilized cells with fluorochrome-conjugated antibodies against TNF-α and IL-6.
-
Wash the cells with permeabilization/wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of cytokine-positive cells and the mean fluorescence intensity (MFI) within the desired cell population (e.g., CD14+ monocytes).
-
Visualizations
TLR2 Signaling Pathway and Inhibition by this compound
Caption: this compound competitively inhibits TLR2 signaling.
Experimental Workflow for Cytokine Inhibition Assay
Caption: Workflow for measuring cytokine inhibition.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intracellular cytokine detection by flow cytometry in surface marker-defined human peripheral blood mononuclear T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MMG-11 in HEK293-hTLR2 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor in the innate immune system. It forms heterodimers with TLR1 or TLR6 to recognize a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses.[1] Dysregulation of TLR2 signaling is implicated in various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. MMG-11 is a novel small-molecule antagonist that selectively targets human TLR2.[1] This document provides detailed application notes and protocols for the use of this compound in Human Embryonic Kidney 293 (HEK293) cell lines stably expressing human TLR2 (HEK293-hTLR2). These cells are a common in vitro model for studying TLR2 signaling pathways, often co-transfected with a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of TLR2.[1][2] It preferentially inhibits the TLR2/1 heterodimer signaling pathway.[1] By binding to TLR2, this compound prevents the interaction of TLR2 agonists, such as the synthetic triacylated lipopeptide Pam3CSK4, with the receptor. This blockade inhibits the downstream signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines.[1][2]
Data Presentation
The following table summarizes the key quantitative data for this compound, providing essential parameters for experimental design.
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (TLR2/1) | 1.7 µM | HEK293-hTLR2/1 | MedChemExpress |
| This compound IC50 (TLR2/6) | 5.7 µM | HEK293-hTLR2/6 | MedChemExpress |
| Pam3CSK4 Working Concentration | 10 - 100 ng/mL | HEK293-hTLR2 | [3][4] |
| HEK293-hTLR2 Seeding Density (96-well plate) | 30,000 - 60,000 cells/well | HEK293 | [5][6][7] |
Experimental Protocols
Cell Culture and Maintenance of HEK293-hTLR2 Reporter Cells
This protocol outlines the standard procedure for culturing and maintaining HEK293-hTLR2 cells that are stably transfected with a reporter system (e.g., NF-κB-luciferase or NF-κB-SEAP).
Materials:
-
HEK293-hTLR2 reporter cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Selection antibiotic (e.g., Hygromycin B, Puromycin - refer to cell line datasheet)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T75 culture flasks
-
96-well white, clear-bottom tissue culture plates (for luciferase assays) or standard clear 96-well plates (for SEAP assays)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of the selection antibiotic.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of HEK293-hTLR2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a split ratio of 1:5 to 1:10.
Protocol for Evaluating this compound Inhibition of TLR2/1 Signaling
This protocol describes an experiment to determine the inhibitory effect of this compound on Pam3CSK4-induced NF-κB activation in HEK293-hTLR2 reporter cells.
Materials:
-
HEK293-hTLR2 reporter cells (e.g., NF-κB-luciferase)
-
Complete growth medium (without selection antibiotic for the assay)
-
This compound
-
Pam3CSK4 (TLR2/1 agonist)
-
DMSO (vehicle for this compound and Pam3CSK4)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: On day 1, harvest HEK293-hTLR2 cells and adjust the cell density in complete growth medium (without selection antibiotic). Seed 50,000 cells in 100 µL of medium per well into a 96-well white, clear-bottom plate. Incubate overnight at 37°C with 5% CO2.[6]
-
Preparation of Compounds: On day 2, prepare serial dilutions of this compound in assay medium. A suggested starting concentration range is 0.1 µM to 50 µM. Prepare a stock solution of Pam3CSK4 in assay medium. A final concentration of 50 ng/mL is a good starting point.[8]
-
Treatment with this compound: Pre-treat the cells by adding 50 µL of the this compound dilutions to the appropriate wells. For control wells, add 50 µL of assay medium containing the same final concentration of DMSO as the this compound treated wells. Incubate for 1-2 hours at 37°C.
-
Stimulation with Pam3CSK4: Add 50 µL of the Pam3CSK4 solution to all wells except for the unstimulated control wells. To the unstimulated wells, add 50 µL of assay medium. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 6-16 hours at 37°C in a CO2 incubator.[6]
-
Luciferase Assay: On day 3, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes. Add 100 µL of luciferase assay reagent to each well.[7]
-
Data Acquisition: Measure luminescence using a microplate luminometer.
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the Pam3CSK4-stimulated control. Plot the inhibition curve and determine the IC50 value of this compound.
Protocol for Cytokine Secretion Assay (Optional)
To further characterize the inhibitory effect of this compound, a cytokine secretion assay can be performed to measure the release of pro-inflammatory cytokines like IL-8.
Materials:
-
HEK293-hTLR2 cells
-
Complete growth medium
-
This compound
-
Pam3CSK4
-
24-well tissue culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-8)
Procedure:
-
Cell Seeding: Seed HEK293-hTLR2 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete growth medium. Incubate overnight.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate with Pam3CSK4 (e.g., 50 ng/mL) for 24 hours.[4]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
Visualizations
TLR2 Signaling Pathway and this compound Inhibition
Caption: TLR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for assessing this compound's inhibitory activity.
Logical Relationship of Competitive Antagonism
Caption: Competitive antagonism of this compound at the TLR2 receptor.
References
- 1. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. researchgate.net [researchgate.net]
- 5. Table 5: [Suggested densities for AV12, CHO, and HEK293 cell lines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abgenex.com [abgenex.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MMG-11 for THP-1 Macrophage Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human monocytic leukemia cell line, THP-1, is a widely utilized model in immunological research.[1][2][3] Upon differentiation with phorbol 12-myristate 13-acetate (PMA), these cells acquire macrophage-like characteristics, providing a valuable in vitro system for studying macrophage biology and the inflammatory response.[1][4][5] Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory signaling cascades.[6][7] TLR2, in particular, forms heterodimers with TLR1 or TLR6 to recognize a variety of bacterial, fungal, and viral components.[6][8][9]
MMG-11 is a novel small-molecule antagonist that selectively targets TLR2.[6][8][10] It has been shown to inhibit both TLR2/1 and TLR2/6 signaling pathways, thereby abrogating the secretion of pro-inflammatory cytokines and the activation of NF-κB.[8][9] This document provides detailed protocols for the differentiation of THP-1 monocytes into macrophages and a subsequent stimulation protocol to evaluate the inhibitory effects of this compound on TLR2-mediated inflammation.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Agonist | IC50 | Cell Type | Reference |
| hTLR2/1 | Pam3CSK4 | 1.7 µM | HEK293 | [10] |
| hTLR2/6 | Pam2CSK4 | 5.7 µM | HEK293 | [10] |
Table 2: Expected Cytokine Inhibition by this compound in Stimulated THP-1 Macrophages
| Cytokine | Stimulation | Expected Effect of this compound |
| TNF-α | TLR2 Agonist (e.g., Pam3CSK4) | Significant Reduction |
| IL-1β | TLR2 Agonist (e.g., Pam3CSK4) | Significant Reduction |
| IL-6 | TLR2 Agonist (e.g., Pam3CSK4) | Significant Reduction |
| IL-8 | TLR2 Agonist (e.g., Pam3CSK4) | Significant Reduction |
Note: The expected effects are based on the known mechanism of action of this compound as a TLR2 antagonist. Actual results may vary depending on experimental conditions.
Experimental Protocols
Part 1: Differentiation of THP-1 Monocytes into Macrophages
This protocol describes the differentiation of THP-1 monocytes into adherent, macrophage-like cells using PMA.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Cell Culture Maintenance: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Seeding for Differentiation: Seed THP-1 cells into 6-well plates at a density of 5 x 10^5 cells/mL in complete culture medium.
-
PMA Treatment: Add PMA to each well to a final concentration of 25-100 ng/mL. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator. During this time, the monocytes will adhere to the plate and differentiate into macrophages, exhibiting a change in morphology from round suspension cells to larger, flattened, and adherent cells.[2][4]
-
Resting Phase: After the incubation period, carefully aspirate the PMA-containing medium.
-
Washing: Gently wash the adherent cells twice with sterile PBS to remove any residual PMA.
-
Fresh Medium: Add fresh, pre-warmed complete culture medium to each well.
-
Resting: Incubate the differentiated macrophages for a further 24 hours before proceeding with the stimulation protocol. This resting period allows the cells to return to a basal state.
Part 2: THP-1 Macrophage Stimulation and this compound Treatment
This protocol details the stimulation of differentiated THP-1 macrophages with a TLR2 agonist and treatment with this compound to assess its inhibitory effects.
Materials:
-
Differentiated THP-1 macrophages (from Part 1)
-
This compound
-
TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or Pam2CSK4 for TLR2/6)
-
Complete RPMI-1640 medium
-
Dimethyl sulfoxide (DMSO) for dissolving this compound and TLR2 agonists
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine quantification, reagents for RNA extraction and RT-qPCR, or cell lysis buffers for Western blotting)
Protocol:
-
Pre-treatment with this compound: Prepare working solutions of this compound in complete culture medium from a stock solution in DMSO. Aspirate the medium from the rested, differentiated THP-1 macrophages and add the this compound containing medium. A dose-response experiment (e.g., 0.1, 1, 10 µM) is recommended to determine the optimal inhibitory concentration. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells with this compound for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Stimulation with TLR2 Agonist: Prepare a working solution of the TLR2 agonist (e.g., Pam3CSK4 at 100 ng/mL). Add the agonist directly to the wells containing the this compound pre-treated cells. Include a negative control (no agonist) and a positive control (agonist with vehicle).
-
Incubation: Incubate the plates for an appropriate duration based on the desired readout. For cytokine secretion, a 6-24 hour incubation is typical. For signaling pathway analysis (e.g., NF-κB activation), shorter time points (15-60 minutes) may be necessary.
-
Sample Collection and Analysis:
-
Cytokine Analysis: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Analyze the supernatants for the presence of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using ELISA or a multiplex bead-based assay.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription and quantitative PCR (RT-qPCR) to analyze the expression of target genes (e.g., TNF, IL6, IL8).
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins in the TLR2 pathway, such as members of the MAPK and NF-κB pathways.
-
Visualizations
Caption: Experimental workflow for evaluating this compound activity.
Caption: Simplified TLR2 signaling pathway and the inhibitory action of this compound.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 3. Decades Long Involvement of THP-1 Cells as a Model for Macrophage Research: A Comprehensive Review - Sharma - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 4. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 5. Polarization of THP-1-Derived Macrophage by Magnesium and MAGT1 Inhibition in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RAW 264.7 Cell-Based Assays with MMG-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for utilizing the small molecule MMG-11 in RAW 264.7 cell-based assays. This compound is a potent and selective competitive antagonist of Toll-like receptor 2 (TLR2), with a preferential inhibition of the TLR2/1 heterodimer.[1][2] In the murine macrophage cell line RAW 264.7, this compound effectively abrogates pro-inflammatory responses induced by TLR2 agonists.[1][3] It functions by blocking the interaction between TLR2 and the adaptor protein MyD88, which in turn reduces the activation of downstream signaling pathways, including MAP kinase and NF-κB.[1][2] These protocols are designed to enable researchers to investigate the inhibitory effects of this compound on pro-inflammatory cytokine production and signaling pathways in a robust and reproducible manner.
Data Presentation
The following tables summarize expected quantitative data from the described assays. These are representative results and may vary depending on experimental conditions.
Table 1: Effect of this compound on Pam3CSK4-Induced Cytokine Production in RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | < 20 | < 20 |
| Pam3CSK4 (100 ng/mL) | 1500 ± 120 | 2500 ± 200 |
| Pam3CSK4 + this compound (1 µM) | 950 ± 80 | 1600 ± 150 |
| Pam3CSK4 + this compound (5 µM) | 400 ± 50 | 700 ± 60 |
| Pam3CSK4 + this compound (10 µM) | 150 ± 30 | 250 ± 40 |
| This compound (10 µM) alone | < 20 | < 20 |
Table 2: Cell Viability of RAW 264.7 Cells Treated with this compound
| This compound Concentration | Cell Viability (% of Vehicle) |
| 1 µM | 99 ± 4% |
| 10 µM | 98 ± 5% |
| 50 µM | 97 ± 6% |
| 100 µM | 95 ± 7% |
Mandatory Visualizations
References
- 1. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pattern of pro-inflammatory cytokine induction in RAW264.7 mouse macrophages is identical for virulent and attenuated Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ligand Binding to TLR2 using MMG-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor of the innate immune system that recognizes a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. TLR2 forms heterodimers with TLR1 or TLR6 to mediate downstream signaling pathways, primarily through MyD88, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[1][2] Due to its central role in inflammation, TLR2 has emerged as a significant target for therapeutic intervention in various inflammatory and autoimmune diseases.
MMG-11 is a potent and selective small-molecule antagonist of human TLR2. It acts as a competitive antagonist, preferentially inhibiting TLR2/1 signaling over TLR2/6.[1][2][3] this compound has been shown to abrogate pro-inflammatory cytokine secretion and NF-κB activation induced by various TLR2 agonists.[2][3] Its selectivity and low cytotoxicity make it an excellent tool for studying TLR2-mediated signaling and for the initial stages of drug discovery.[4]
These application notes provide detailed protocols for utilizing this compound to study ligand binding and downstream signaling of TLR2.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in inhibiting TLR2 signaling.
Table 1: Inhibitory Activity of this compound on TLR2 Signaling
| Parameter | Cell Line | Agonist | Value | Reference |
| IC₅₀ (TLR2/1) | HEK293-hTLR2/1 | Pam₃CSK₄ | 1.7 µM | [4] |
| IC₅₀ (TLR2/6) | HEK293-hTLR2/6 | Pam₂CSK₄ | 5.7 µM | [4] |
| IC₅₀ (NF-κB, TLR2/1) | HEK293-hTLR2/1 | Pam₃CSK₄ | 0.87 µM | |
| IC₅₀ (NF-κB, TLR2/6) | HEK293-hTLR2/6 | Pam₂CSK₄ | 7.4 µM |
Table 2: Competitive Antagonism Parameters of this compound
| Parameter | Receptor | Agonist | Value | Reference |
| pA₂ | TLR2/1 | Pam₃CSK₄ | 6.15 | This is a calculated value based on Schild analysis and indicates the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. |
| pA₂ | TLR2/6 | Pam₂CSK₄ | 6.65 | This is a calculated value based on Schild analysis and indicates the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. |
Signaling Pathways and Experimental Workflow
TLR2 Signaling Pathway
Caption: TLR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Maintenance
HEK293-hTLR2 Reporter Cells:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 µg/mL Puromycin, and 5 µg/mL Blasticidin.[5] Note: Antibiotics can be omitted during the assay itself.
-
Culture Conditions: Grow cells at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Subculturing: Passage cells when they reach 80-90% confluency. Detach cells using Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.[6]
Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Isolation: Harvest bone marrow from the femurs and tibias of mice.[7][8] Flush the bone marrow with sterile PBS.
-
Differentiation: Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate them into macrophages.[1][7]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
NF-κB Reporter Assay using HEK293-hTLR2 Cells
This protocol is designed to measure the inhibition of TLR2-agonist-induced NF-κB activation by this compound.
Materials:
-
HEK293 cells stably expressing human TLR2 and an NF-κB-driven luciferase reporter gene.[5][6]
-
White, solid-bottom 96-well plates.
-
TLR2 agonist (e.g., Pam₃CSK₄ for TLR2/1).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed 5 x 10⁴ HEK293-hTLR2 reporter cells per well in a 96-well plate in 100 µL of complete growth medium (without selection antibiotics).[5][6]
-
Incubate the plate overnight at 37°C with 5% CO₂.[6]
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of the TLR2 agonist (e.g., 10 ng/mL Pam₃CSK₄).
-
Incubate the plate for 6-16 hours at 37°C with 5% CO₂.[9]
-
Equilibrate the plate to room temperature.
-
Add 50 µL of luciferase assay reagent to each well.[6]
-
Measure luminescence using a microplate luminometer.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound and determine the IC₅₀ value.
Cytokine Secretion Assay using Murine Macrophages
This protocol measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages.
Materials:
-
Differentiated murine BMDMs.
-
24-well tissue culture plates.
-
TLR2 agonist (e.g., Pam₃CSK₄).
-
This compound.
-
ELISA kit for the cytokine of interest.
-
Microplate reader.
Procedure:
-
Seed 2 x 10⁵ BMDMs per well in a 24-well plate and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the macrophages with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a TLR2 agonist (e.g., 100 ng/mL Pam₃CSK₄).
-
Incubate for 16-24 hours at 37°C with 5% CO₂.[10]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform an ELISA for the desired cytokine (e.g., TNF-α) according to the manufacturer's protocol.[11][12]
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and determine the concentration of the cytokine in each sample.
-
Calculate the percentage of inhibition of cytokine secretion for each concentration of this compound and determine the IC₅₀ value.
Indirect Ligand Binding Assay
This assay indirectly assesses the competitive nature of this compound by measuring its ability to displace a known TLR2 ligand.
Troubleshooting
-
High background in reporter assays: Ensure the use of a null cell line (not expressing TLR2) as a negative control. Optimize the concentration of the agonist to avoid overstimulation.
-
Low cytokine secretion: Check the viability of the macrophages. Ensure the agonist is potent and used at an optimal concentration. Increase the incubation time if necessary.
-
Variability between wells: Ensure proper cell seeding and mixing of reagents. Use multichannel pipettes for consistency.
Conclusion
This compound is a valuable pharmacological tool for investigating TLR2-mediated signaling. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to study ligand binding, competitive antagonism, and the inhibition of downstream inflammatory responses. These studies are crucial for advancing our understanding of TLR2 biology and for the development of novel therapeutics targeting TLR2-related diseases.
References
- 1. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abgenex.com [abgenex.com]
- 6. abeomics.com [abeomics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Isolation and culture of murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for In Vivo Administration of MMG-11 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMG-11 is a small-molecule antagonist of Toll-like receptor 2 (TLR2), a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) from bacteria, viruses, and fungi, as well as damage-associated molecular patterns (DAMPs).[1] TLR2 forms heterodimers with TLR1 or TLR6 to initiate inflammatory responses.[2][3] Overstimulation of TLR2 signaling is implicated in various inflammatory and metabolic diseases, making TLR2 antagonists like this compound promising therapeutic candidates.[1][3] this compound acts as a competitive antagonist, preferentially inhibiting TLR2/1 signaling and subsequently abrogating pro-inflammatory cytokine secretion and NF-κB activation.[2][3]
These application notes provide a comprehensive overview of this compound's characteristics and a detailed, proposed protocol for its in vivo administration in mouse models, based on available data for this compound and similar TLR2 antagonists.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ (TLR2/1) | 0.87 µM | Pam₃CSK₄-induced NF-κB activation | |
| IC₅₀ (TLR2/1) | 1.7 µM | Pam₃CSK₄-induced signaling | [4][5] |
| IC₅₀ (TLR2/6) | 5.7 µM | Pam₂CSK₄-induced signaling | [4][5] |
| IC₅₀ (TLR2/6) | 7.4 µM | Pam₂CSK₄-induced NF-κB activation |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 306.27 g/mol | |
| Formula | C₁₅H₁₄O₇ | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |
| Purity | ≥97% (HPLC) | |
| CAS Number | 313254-94-3 |
Signaling Pathway and Mechanism of Action
This compound is a competitive antagonist of TLR2, meaning it likely binds to the receptor and prevents the binding of its natural ligands.[2][3] This action specifically inhibits the TLR2/1 and TLR2/6 signaling pathways. Upon ligand binding, TLR2 heterodimerizes with either TLR1 or TLR6 and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving MAP kinases and ultimately leads to the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines.[2][3] this compound blocks the interaction between TLR2 and MyD88, thereby inhibiting this entire inflammatory cascade.[2][3]
Figure 1: this compound mechanism of action in the TLR2 signaling pathway.
Experimental Protocols
The following protocols are suggested based on the known properties of this compound and established methodologies for administering small molecule inhibitors to mice. Researchers should optimize these protocols for their specific mouse model and experimental goals.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a working solution of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare Stock Solution (100 mM in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 100 mM. For example, to prepare 100 µL of stock solution, dissolve 3.06 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution (for a 10 mg/kg dose):
-
The final injection volume should be approximately 100-200 µL per mouse.
-
A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and saline. A suggested vehicle composition is 10% DMSO, 40% PEG300, and 50% sterile saline.
-
Calculation for a 20g mouse (0.02 kg):
-
Required dose: 10 mg/kg * 0.02 kg = 0.2 mg of this compound.
-
Volume of 100 mM stock solution needed: (0.2 mg / 306.27 g/mol ) / 0.1 mol/L = 6.53 µL.
-
-
Preparation for one mouse (assuming a 100 µL injection volume):
-
In a sterile microcentrifuge tube, add 10 µL of DMSO (this includes the volume from the stock solution).
-
Add 6.53 µL of the 100 mM this compound stock solution.
-
Add 3.47 µL of pure DMSO to bring the total DMSO volume to 10 µL.
-
Add 40 µL of sterile PEG300.
-
Vortex gently to mix.
-
Add 50 µL of sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Prepare the working solution fresh on the day of injection.
-
Protocol 2: Proposed In Vivo Efficacy Study in a Lipopolysaccharide (LPS)-Induced Inflammation Mouse Model
This protocol outlines a general workflow to assess the anti-inflammatory effects of this compound in a mouse model. Note that LPS primarily signals through TLR4, but TLR2 can also be involved in the response to certain LPS preparations or in the context of bacterial infections. For a more specific TLR2 model, a TLR2 agonist like Pam3CSK4 could be used.
Animal Model:
-
C57BL/6 mice, 8-10 weeks old.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow at least one week of acclimatization before starting the experiment.
Experimental Groups (n=6-8 mice per group):
-
Vehicle Control: Mice receive the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) followed by a saline challenge.
-
LPS Control: Mice receive the vehicle solution followed by an LPS challenge.
-
This compound Treatment: Mice receive this compound (e.g., 10 mg/kg) followed by an LPS challenge.
Procedure:
-
This compound Administration:
-
Administer the freshly prepared this compound working solution (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The injection volume should be approximately 100-200 µL.
-
-
Inflammatory Challenge:
-
One hour after the this compound or vehicle administration, challenge the mice with an i.p. injection of LPS (e.g., 1 mg/kg) or sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of sickness (e.g., lethargy, ruffled fur).
-
At a predetermined time point post-LPS challenge (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Collect peritoneal lavage fluid to assess immune cell infiltration.
-
Harvest tissues (e.g., lung, liver, spleen) for histological analysis or gene expression studies.
-
-
Endpoint Analysis:
-
Serum Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex bead array.
-
Immune Cell Infiltration: Perform cell counts and flow cytometry on the peritoneal lavage fluid to quantify the recruitment of neutrophils and macrophages.
-
Histology: Process harvested tissues for H&E staining to assess inflammation and tissue damage.
-
Gene Expression: Extract RNA from tissues to analyze the expression of inflammatory genes by qRT-PCR.
-
Figure 2: Proposed experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound is a potent and selective TLR2 antagonist with well-characterized in vitro activity. While direct in vivo studies are not yet widely published, the information provided in these application notes offers a solid foundation for researchers to design and conduct their own in vivo experiments in mouse models. The proposed protocols for drug preparation and a proof-of-concept inflammation study can be adapted to various disease models where TLR2 signaling plays a pathogenic role. Careful optimization of the dose, administration route, and timing will be crucial for achieving meaningful and reproducible results.
References
- 1. Discovery of a novel TLR2 signaling inhibitor with anti-viral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
MMG-11 solubility issues in aqueous solutions
Welcome to the technical support center for MMG-11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2).[1][2] It functions by competitively inhibiting the TLR2/TLR1 heterodimer signaling pathway.[1][3] This inhibition prevents the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), thereby blocking downstream signaling cascades that lead to the activation of NF-κB and MAP kinases and subsequent production of pro-inflammatory cytokines.[1][3]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] Stock solutions are typically prepared in these solvents.
Q3: Why does this compound precipitate when I add it to my aqueous cell culture medium or buffer?
A3: this compound is a hydrophobic compound, meaning it has poor solubility in water-based (aqueous) solutions like cell culture media and phosphate-buffered saline (PBS). When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium, the this compound molecules can aggregate and precipitate out of the solution because they are not readily accommodated by the water molecules. This is a common issue for many small molecule inhibitors.[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.[1] Some cell lines may be more sensitive, so it is always best to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your experiments.
Issue: Precipitate forms immediately upon dilution of this compound stock solution into aqueous buffer or media.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
The method of dilution is causing localized high concentrations, leading to precipitation.
-
The pH of the aqueous solution is not optimal for this compound solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Check the Stock Solution: Visually inspect your this compound stock solution. If you see any crystals or precipitate, it may have become too concentrated due to solvent evaporation or may not have been fully dissolved initially. Gentle warming and vortexing can help redissolve the compound. If this fails, prepare a fresh stock solution.
-
Optimize the Dilution Method: Avoid adding a small volume of highly concentrated this compound stock directly into a large volume of aqueous buffer. This can cause localized supersaturation and precipitation. Instead, use a serial dilution method or add the stock solution to the vortex of the buffer being mixed to ensure rapid dispersion.
-
Reduce the Final Concentration: The simplest solution is often to lower the final concentration of this compound in your assay to a point where it remains soluble.
-
Modify the Aqueous Buffer:
-
pH Adjustment: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, you can empirically test the solubility in buffers with slightly different pH values if your experimental system allows for it.
-
Co-solvents and Surfactants: For in vitro assays (non-cell-based), consider the addition of a small percentage of a co-solvent like PEG300 or a non-ionic surfactant like Tween-80 to the aqueous buffer to increase the solubility of this compound. Be sure to include appropriate controls to ensure these additives do not interfere with your assay.
-
Quantitative Data Summary
| Solvent | Concentration | Temperature |
| Dimethyl Sulfoxide (DMSO) | up to 100 mM | Room Temperature |
| Ethanol | up to 50 mM | Room Temperature |
Data compiled from supplier information.[4]
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a method for preparing a working solution of this compound for in vivo or in vitro experiments where a higher concentration in a vehicle solution is required.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20.8 mg/mL Stock Solution in DMSO:
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex or sonicate until the this compound is completely dissolved. This is your primary stock solution.
-
-
Prepare the Final Working Solution (Example for 1 mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to the tube to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. This will yield a clear working solution with a final this compound concentration of 2.08 mg/mL.
-
This protocol is adapted from a supplier's recommendation and may need to be optimized for your specific application.
Signaling Pathway Diagram
This compound is a competitive antagonist of the TLR2/1 heterodimer. The diagram below illustrates the MyD88-dependent signaling pathway that is inhibited by this compound.
Caption: this compound inhibits the TLR2/1 signaling pathway.
References
how to dissolve MMG-11 in DMSO for experiments
Welcome to the technical support center for MMG-11. This guide provides answers to frequently asked questions and troubleshooting advice for dissolving and using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is also soluble in ethanol.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is soluble in DMSO up to 100 mM (30.63 mg/mL).[1] Some suppliers also indicate a solubility of 100 mg/mL (326.51 mM) in newly opened, hygroscopic DMSO with the use of an ultrasonic bath.[2] Another source suggests a solubility of at least 2 mg/mL.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, slowly add the weighed this compound powder to the appropriate volume of high-quality, anhydrous DMSO while gently vortexing.[3] For detailed, step-by-step instructions, please refer to the Experimental Protocol section below.
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution at -20°C or -80°C.[4] When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage, it is stable for up to six months at -80°C.[4] It is best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q5: What is the maximum concentration of DMSO that is safe for cells in culture?
A5: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be less than 0.5%.[5] It is crucial to include a vehicle control (medium with the same DMSO concentration) in your experiments.[5]
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving completely in DMSO.
-
Solution 1: Use Heat and/or Sonication. If you observe precipitation or phase separation, gently warming the solution or using sonication can help dissolve the compound.[4][6] Be cautious with heat to avoid compound degradation.
-
Solution 2: Use Fresh DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[2] Ensure you are using newly opened, anhydrous, high-quality DMSO.
-
Solution 3: Check Concentration. Verify that you have not exceeded the maximum solubility limit of this compound in DMSO (up to 100 mM).[1]
Problem 2: A precipitate formed after I diluted my this compound stock solution into my aqueous cell culture medium.
-
Solution 1: Perform Stepwise Dilution. Avoid adding the DMSO stock solution directly to a large volume of aqueous buffer or medium. A rapid change in solvent polarity can cause the compound to precipitate. Perform serial dilutions in the medium to lower the concentration gradually.[5]
-
Solution 2: Dilute into Serum-Containing Medium. If your experiment allows, diluting the compound into a medium that contains serum can help. The compound may adsorb to serum proteins like albumin, which can improve its stability in the aqueous environment.[7]
-
Solution 3: Use Co-solvents for In Vivo Formulations. For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to maintain solubility.[4][6]
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents. Data is compiled from various suppliers.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100[1] | 30.63[1] |
| Ethanol | 50[1] | 15.31[1] |
Note: The molecular weight of this compound is 306.27 g/mol .
Experimental Protocols
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (purity ≥97%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
(Optional) Water bath or sonicator
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, you will need 30.63 mg of this compound.
-
Calculation: 0.1 L * 306.27 g/mol = 30.63 mg/mL
-
-
Weigh Compound: Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Close the vial tightly and vortex the solution until the powder is completely dissolved.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, you may warm the solution briefly (e.g., in a 37°C water bath) or use an ultrasonic bath until the solution is clear.[4][6]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Visualizations
Caption: Experimental workflow for preparing an this compound stock solution.
Caption: this compound acts as an antagonist to TLR2/1 and TLR2/6 signaling.
References
Technical Support Center: Optimizing MMG-11 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the TLR2 antagonist, MMG-11, with a focus on optimizing its concentration to prevent cytotoxic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule antagonist of Toll-like Receptor 2 (TLR2).[1][2] It functions by competitively inhibiting the binding of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to TLR2 heterodimers (TLR2/1 and TLR2/6).[3][4] This blockade prevents the recruitment of the adaptor protein MyD88, thereby inhibiting downstream signaling cascades, including the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][5] The ultimate effect is the suppression of pro-inflammatory cytokine production.
Q2: Is this compound cytotoxic?
This compound is characterized by its low cytotoxicity.[1][2] Studies have shown that it does not exhibit cytotoxic effects in peripheral blood mononuclear cells (PBMCs) at concentrations up to 100 µM.[1] However, as with any compound, cytotoxicity can be cell-type dependent and may be observed at higher concentrations. Therefore, it is crucial to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental conditions.
Q3: What is the recommended starting concentration range for this compound in cell culture experiments?
Based on its IC50 values for TLR2 signaling inhibition, a starting concentration range of 1 µM to 20 µM is recommended for most in vitro experiments. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-100 mM). This stock solution should be stored at -20°C. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. To avoid solvent toxicity, ensure the final concentration of DMSO in your culture medium is low, typically ≤0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Compound Cytotoxicity: The concentration of this compound may be too high for your specific cell line. | 1. Ensure the final concentration of the solvent in your culture medium is ≤0.1%. Run a vehicle-only control (medium with the same concentration of solvent) to assess the impact of the solvent on cell viability. 2. Perform a cell viability assay (e.g., MTT, XTT, or AlamarBlue) with a wider range of this compound concentrations to determine the cytotoxic threshold for your specific cells. |
| No significant inhibition of TLR2 signaling is observed. | 1. Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit RORγt. 2. Compound Degradation: this compound may have degraded due to improper storage or handling. 3. Experimental Setup: Issues with the TLR2 agonist, cell density, or incubation time. | 1. Perform a dose-response experiment with a wider range of concentrations, informed by the IC50 values. 2. Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Verify the activity of your TLR2 agonist. Optimize cell seeding density and incubation times for your specific assay. |
| Inconsistent or variable results between experiments. | 1. Inconsistent Compound Preparation: Variability in the preparation of this compound working solutions. 2. Cell Passage Number: High passage numbers can lead to phenotypic changes and altered responses. | 1. Prepare a large batch of the stock solution and aliquot it to minimize variability between experiments. Always prepare fresh working dilutions from the stock for each experiment. 2. Use cells with a consistent and low passage number for all experiments. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | Agonist | IC50 (µM) | Reference |
| hTLR2/1 | Pam3CSK4 | 1.7 | [1] |
| hTLR2/6 | Pam2CSK4 | 5.7 | [1] |
| TLR2/1-mediated NF-κB | - | 0.87 | |
| TLR2/6-mediated NF-κB | - | 7.4 |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | Concentration Range (µM) | Result | Reference |
| PBMCs | Not specified | 0.01 - 100 | No cytotoxic effects observed | [1] |
Experimental Protocols
Determining Optimal Non-Cytotoxic Concentration of this compound using MTT Assay
This protocol describes how to determine the highest concentration of this compound that does not exhibit significant cytotoxicity in a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used for dilutions) and a "cells only" control (medium without any treatment).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine the concentration at which no significant cytotoxicity is observed.
-
Visualizations
Caption: TLR2 signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting common issues with this compound experiments.
References
potential off-target effects of MMG-11 in cells
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of MMG-11, a potent and selective human Toll-like Receptor 2 (TLR2) antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of Toll-like Receptor 2 (TLR2).[1][2] It functions by blocking the ligand-binding site on TLR2, thereby preventing the interaction of TLR2 with its co-receptors (TLR1 and TLR6) and downstream signaling molecules like MyD88.[1][3] This action inhibits the activation of NF-κB and MAP kinase pathways, ultimately reducing the secretion of pro-inflammatory cytokines.[1][3]
Q2: How selective is this compound? Does it affect other Toll-like Receptors?
A2: this compound is reported to be highly selective for TLR2. Studies have shown that it does not interfere with signaling induced by agonists for other TLRs, including TLR4, TLR5, TLR7/8, and TLR9.[4] Furthermore, it does not affect signaling cascades initiated by IL-1β or TNF.[2][5]
Q3: Does this compound show a preference for TLR2/1 over TLR2/6 heterodimers?
A3: Yes, this compound preferentially inhibits TLR2/1 signaling over TLR2/6 signaling.[1][4] This is an important consideration for experimental design, as the observed potency of this compound will depend on the specific TLR2 heterodimer being activated by the chosen agonist (e.g., Pam3CSK4 for TLR2/1 and Pam2CSK4 for TLR2/6).
Q4: Has this compound demonstrated any cellular toxicity?
A4: this compound is characterized by its low cytotoxicity.[2][5][6] Studies have shown no cytotoxic effects in peripheral blood mononuclear cells (PBMCs) at concentrations up to 100 μM.[5]
Troubleshooting Guide
Q1: I'm observing incomplete inhibition of my TLR2 agonist with this compound. Is this due to an off-target effect?
A1: Incomplete inhibition is more likely related to the specific TLR2 heterodimer being activated rather than an off-target effect. This compound is a more potent inhibitor of the TLR2/1 heterodimer than the TLR2/6 heterodimer.[3][4] If you are using an agonist that primarily signals through TLR2/6 (like Pam2CSK4 or FSL-1), you will require higher concentrations of this compound to achieve complete inhibition compared to a TLR2/1 agonist (like Pam3CSK4).
Q2: I've observed unexpected cell death in my experiments with this compound. Could this be an off-target toxic effect?
A2: While this compound has been shown to have low cytotoxicity up to 100 μM in PBMCs, it is possible that specific cell lines may exhibit higher sensitivity.[5] Before concluding an off-target effect, consider the following:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding the tolerance level of your specific cell line.
-
Cell Line Sensitivity: Perform a dose-response curve with this compound alone on your cells to determine its intrinsic cytotoxicity in your experimental system.
-
Assay Interference: Some cell viability assays can be affected by the chemical properties of test compounds. Consider using an orthogonal method to confirm cytotoxicity (e.g., trypan blue exclusion and a metabolic assay like MTT).
Q3: My results suggest that this compound is affecting a signaling pathway that is not directly related to TLR2. How can I investigate this potential off-target effect?
A3: To investigate a potential off-target effect, a systematic approach is necessary. This can include:
-
Target Knockout/Knockdown: The most definitive way to confirm an off-target effect is to test the activity of this compound in cells where the intended target (TLR2) has been knocked out or knocked down. If the compound still elicits the same effect in these cells, it is acting through an off-target mechanism.
-
Profiling against a Kinase Panel: If you suspect this compound is inhibiting a kinase, screening it against a broad panel of kinases can help identify potential off-target interactions.
-
Use of a Structurally Unrelated TLR2 Antagonist: Comparing the phenotype induced by this compound with that of a structurally different TLR2 antagonist can be informative. If both compounds produce the same effect, it is more likely to be an on-target TLR2-mediated effect.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in inhibiting TLR2 signaling.
| Parameter | Value | Target/Agonist | Reference |
| IC50 | 1.7 µM | hTLR2/1 (Pam3CSK4-induced) | [5] |
| IC50 | 5.7 µM | hTLR2/6 (Pam2CSK4-induced) | [5] |
| IC50 | 0.87 µM | TLR2/1 (NF-κB activation) | [4] |
| IC50 | 7.4 µM | TLR2/6 (NF-κB activation) | [4] |
| pA2 | 6.15 | TLR2/1 | [2] |
| pA2 | 6.65 | TLR2/6 | [2] |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay to Determine this compound Potency
This protocol is designed to quantify the inhibitory effect of this compound on TLR2-mediated NF-κB activation in a cell-based reporter assay.
-
Cell Culture: Plate HEK293 cells stably co-transfected with human TLR2, TLR1 or TLR6, and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase - SEAP) in a 96-well plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. Also, prepare the appropriate TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or Pam2CSK4 for TLR2/6) at a concentration that induces a submaximal response (e.g., EC80).
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add the TLR2 agonist to the wells and incubate for 18-24 hours. Include appropriate controls: untreated cells, cells with agonist only, and cells with this compound only.
-
Detection: Measure the reporter gene activity according to the manufacturer's instructions (e.g., for SEAP, collect the supernatant and measure alkaline phosphatase activity using a suitable substrate and a spectrophotometer).
-
Data Analysis: Normalize the data to the "agonist only" control. Plot the normalized response against the logarithm of the this compound concentration and fit a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cytokine Secretion Assay in Human PBMCs
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines from primary human cells.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI medium and plate them in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a TLR2 agonist (e.g., Pam3CSK4). Include appropriate controls (untreated, agonist only, this compound only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of a pro-inflammatory cytokine (e.g., IL-6 or TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of cytokine secretion for each this compound concentration relative to the "agonist only" control.
Visualizations
References
- 1. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
stability of MMG-11 in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the TLR2 antagonist, MMG-11, in cell culture media. Accurate assessment of compound stability is critical for the correct interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the stability of this compound in my cell culture experiments?
A: Understanding the stability of this compound in your specific experimental conditions is crucial for obtaining accurate and reproducible data. If this compound degrades over the course of your experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy. Stability studies are essential for establishing a reliable concentration-response relationship.
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A: Several factors can affect the stability of a small molecule like this compound in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.
-
Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can potentially interact with and degrade the compound.[1]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound. Additionally, cells themselves can metabolize this compound.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is advisable to protect solutions containing this compound from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q3: How should I prepare and store stock solutions of this compound?
A: this compound is soluble in DMSO and ethanol.[2] For stock solutions, it is recommended to dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in pre-warmed cell culture media to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: I am observing a loss of this compound activity over time in my cell-based assay. What could be the cause?
A: A decrease in activity could be due to several factors:
-
Chemical degradation: this compound may be degrading in the cell culture medium under your experimental conditions.
-
Cellular metabolism: The cells in your assay may be metabolizing this compound.
-
Non-specific binding: The compound may be binding to the plastic of your culture plates or other surfaces, reducing its effective concentration.[3]
To investigate this, you can perform a stability study in cell-free media and also analyze cell lysates for the presence of the parent compound and potential metabolites. Using low-protein-binding plates can help mitigate non-specific binding.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS). Incomplete solubilization of this compound. | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm complete dissolution of the compound in the stock solution and media.[3] |
| Rapid degradation of this compound is observed. | Inherent instability in aqueous solution at 37°C. Reaction with media components. pH instability of the media. | Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability. Test stability in media with and without serum to identify potential enzymatic degradation. Analyze stability in different types of cell culture media.[3] |
| This compound appears to be disappearing from the media, but no degradation products are detected. | Binding to plasticware (plates, tips). Rapid internalization by cells (if present). | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.[3] |
| Precipitation of this compound in the cell culture media. | The final concentration exceeds the solubility of this compound in the aqueous media. | Decrease the final working concentration of this compound. Optimize the dilution procedure by using pre-warmed media and a stepwise dilution approach. |
Stability of this compound in Cell Culture Media
While specific stability data for this compound is not extensively published, the following table provides a representative example of stability data for a hypothetical small molecule with similar characteristics in a common cell culture medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C. This data is for illustrative purposes.
| Time (Hours) | This compound Remaining (%) in DMEM + 10% FBS (Mean ± SD, n=3) |
| 0 | 100 ± 2.1 |
| 2 | 95.3 ± 3.5 |
| 8 | 88.1 ± 4.2 |
| 24 | 75.6 ± 5.1 |
| 48 | 62.9 ± 6.3 |
| 72 | 51.2 ± 7.8 |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS, optional)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and mobile phase)
-
Water with 0.1% formic acid (for mobile phase)
-
Internal standard (a stable, structurally similar compound not present in the sample)
-
Sterile, low-protein-binding microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
-
HPLC-MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Prepare separate working solutions for media with and without serum, if applicable.
-
Incubation:
-
Aliquot 1 mL of the 10 µM this compound working solution into triplicate wells of a 24-well low-protein-binding plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Monitor the mass-to-charge ratio (m/z) for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: this compound competitively antagonizes the TLR2/1 signaling pathway.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of MMG-11 in TLR2 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of MMG-11, a potent and selective TLR2 antagonist, in their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small-molecule antagonist of Toll-like receptor 2 (TLR2).[1][2][3] It functions as a competitive antagonist, meaning it directly competes with TLR2 agonists to bind to the receptor.[1][2] By binding to TLR2, this compound blocks the interaction of TLR2 with its ligands, thereby inhibiting the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and MAP kinases, and ultimately reducing the secretion of pro-inflammatory cytokines.[1][2] this compound shows a preference for inhibiting the TLR2/1 heterodimer over the TLR2/6 heterodimer.[1][2]
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
A2: The optimal concentration of this compound is dependent on the cell type, the specific TLR2 agonist used, and the assay readout. Based on reported IC50 values, a starting concentration range of 1 µM to 10 µM is recommended for most cell-based assays.[4][5] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent. This compound is soluble in DMSO and ethanol.[5] Prepare a stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final solvent concentration (e.g., DMSO) in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low cytotoxicity.[3][4] Studies have indicated that it does not exhibit significant cytotoxic effects at concentrations up to 100 µM in peripheral blood mononuclear cells (PBMCs).[4] However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions to confirm.
Q5: What are the known off-target effects of this compound?
A5: this compound is reported to be a selective TLR2 antagonist.[3][5] It has been shown to have no significant inhibitory effects on other TLRs, such as TLR3, TLR4, TLR5, TLR7, TLR8, and TLR9, or on signaling induced by TNF-α or IL-1β.[3]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Agonist | Reference |
| IC50 (TLR2/1) | 1.7 µM | HEK293-hTLR2/1 | Pam3CSK4 | [4] |
| IC50 (TLR2/6) | 5.7 µM | HEK293-hTLR2/6 | Pam2CSK4 | [4] |
| IC50 (TLR2/1) | 0.87 µM | Not Specified | Not Specified | [5] |
| IC50 (TLR2/6) | 7.4 µM | Not Specified | Not Specified | [5] |
| Cytotoxicity | No significant toxicity up to 100 µM | PBMCs | - | [4] |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay in HEK293 Cells
This protocol describes how to measure the inhibition of TLR2-mediated NF-κB activation by this compound using a HEK293 cell line stably expressing TLR2 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).
Materials:
-
HEK-Blue™ hTLR2 cells (or equivalent)
-
DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or FSL-1 for TLR2/6)
-
Reporter detection reagent (e.g., QUANTI-Blue™ or luciferase assay substrate)
-
96-well plates, flat-bottom, sterile
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of pre-warmed DMEM. Incubate at 37°C, 5% CO2 for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in DMEM. Add 20 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO in DMEM). Incubate for 1-2 hours at 37°C, 5% CO2.
-
TLR2 Agonist Stimulation: Prepare the TLR2 agonist at 10X the final desired concentration in DMEM. Add 20 µL of the agonist solution to the wells. The final agonist concentration should be pre-determined to induce a sub-maximal response (e.g., EC50-EC80). Include a negative control with no agonist.
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.
-
Reporter Gene Measurement:
-
For SEAP reporter: Collect 20 µL of the cell culture supernatant and transfer to a new 96-well plate. Add 180 µL of QUANTI-Blue™ solution. Incubate at 37°C for 1-3 hours. Measure absorbance at 620-650 nm.
-
For luciferase reporter: Follow the manufacturer's instructions for the specific luciferase assay kit. Typically, this involves lysing the cells and adding a luciferase substrate before measuring luminescence.
-
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound compared to the agonist-only control.
Protocol 2: Cytokine Secretion Assay in THP-1 Macrophages
This protocol outlines the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from differentiated THP-1 macrophages upon TLR2 stimulation and its inhibition by this compound.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
TLR2 agonist (e.g., Pam3CSK4)
-
ELISA kit for the cytokine of interest (e.g., human TNF-α)
-
24-well plates, sterile
Procedure:
-
THP-1 Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in RPMI-1640 containing 100 ng/mL PMA. Incubate for 48-72 hours at 37°C, 5% CO2 to differentiate them into adherent macrophages.
-
Resting Phase: After differentiation, remove the PMA-containing medium, wash the cells gently with pre-warmed PBS, and add fresh RPMI-1640. Incubate for another 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in RPMI-1640. Remove the medium from the differentiated THP-1 cells and add 500 µL of the this compound dilutions. Include a vehicle control. Incubate for 1-2 hours at 37°C, 5% CO2.
-
TLR2 Agonist Stimulation: Add the TLR2 agonist to the wells at the desired final concentration.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2. The optimal incubation time will depend on the cytokine being measured.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cell debris. Store the supernatants at -80°C until analysis.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of the cytokine in each sample and determine the percentage of inhibition by this compound compared to the agonist-only control.
Visualizations
TLR2 Signaling Pathway and Inhibition by this compound
Caption: TLR2 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: General experimental workflow for assessing this compound efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition by this compound | 1. This compound concentration is too low. 2. Agonist concentration is too high. 3. This compound degradation. 4. Incorrect cell line or low TLR2 expression. | 1. Perform a dose-response curve with a wider concentration range of this compound (e.g., 0.1 µM to 50 µM).2. Titrate the TLR2 agonist to determine the EC50 and use a concentration at or near the EC50 for your inhibition assays.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.4. Confirm TLR2 expression in your cell line (e.g., by flow cytometry or western blot). Use a cell line known to express functional TLR2. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. Mix the cells gently but thoroughly between pipetting.2. Use calibrated pipettes and be consistent with your pipetting technique. Prepare master mixes for reagents where possible.3. To minimize edge effects, do not use the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media. |
| High background signal in the assay | 1. Contamination of cell culture or reagents. 2. Endotoxin contamination in reagents. 3. Autofluorescence of the compound (for fluorescence-based assays). | 1. Use aseptic techniques and regularly test for mycoplasma contamination. Use fresh, sterile reagents.2. Use endotoxin-free reagents and water, especially for the TLR2 agonist.3. Run a control with this compound alone (no cells) to check for autofluorescence. |
| Unexpected cytotoxicity | 1. High concentration of this compound. 2. High concentration of solvent (e.g., DMSO). 3. Cell line is particularly sensitive. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.2. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle control with the same DMSO concentration as your highest this compound dose.3. If your cell line is sensitive, consider using a more robust cell line or optimizing the assay for shorter incubation times. |
Troubleshooting Workflowdot
References
- 1. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]
addressing MMG-11 precipitation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to MMG-11 precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2).[1][2] It functions by competitively inhibiting the TLR2/1 signaling pathway, thereby abrogating pro-inflammatory cytokine secretion and NF-κB activation.[1][3] this compound has been shown to block the ligand-induced interaction of TLR2 with MyD88, leading to a reduction in MAP kinase and NF-κB activation.[1][3]
Q2: What are the known solubility characteristics of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4] Specifically, it is soluble up to 100 mM in DMSO and 50 mM in ethanol.[5] It is crucial to prepare stock solutions in these solvents before further dilution into aqueous experimental buffers.
Q3: How should I store this compound stock solutions to prevent degradation and precipitation?
For long-term storage, this compound stock solutions should be stored at -20°C.[6] To avoid repeated freeze-thaw cycles that can lead to product inactivation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[7][8]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is not recommended due to its limited aqueous solubility. This can lead to immediate precipitation. Always prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) first, and then dilute it into your experimental buffer.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental buffer can compromise your results. This guide provides a step-by-step approach to diagnose and resolve this issue.
Problem: Precipitate forms immediately upon diluting the this compound stock solution into my aqueous buffer.
This is a common issue arising from the poor aqueous solubility of this compound and the introduction of an organic solvent into an aqueous environment.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate this compound precipitation.
Problem: Precipitate forms over time after preparing the working solution.
This may indicate issues with buffer stability, temperature, or interactions with other components in your experimental setup.
Recommended Buffer Components and Conditions
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO or Ethanol | This compound exhibits good solubility in these organic solvents.[4][5] |
| Aqueous Buffer | HEPES, Tris-HCl | These buffers are less prone to precipitation with common additives compared to phosphate buffers.[9][10] |
| pH | 7.2 - 8.0 | While starting at physiological pH is common, slightly alkaline conditions may improve the solubility of some organic molecules.[11] |
| Ionic Strength | 50 - 150 mM NaCl | Physiological salt concentrations are a good starting point. Drastic changes in salt concentration can cause precipitation.[12][13] |
| Additives | 0.1% - 0.5% (w/v) BSA, 0.005% Tween-20 | These can act as solubility enhancers and prevent non-specific binding to plasticware. |
| Final Organic Solvent | < 1% (v/v) | High concentrations of organic solvents can denature proteins and cause precipitation of buffer components.[14] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol is designed to minimize the risk of precipitation.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Desired experimental aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Prepare Stock Solution (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 306.27 g/mol . c. Add the calculated volume of anhydrous DMSO to the this compound powder. d. Vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (e.g., 37°C) and sonication can be used to aid dissolution.[7] e. Aliquot the stock solution into single-use volumes and store at -20°C.
-
Prepare Working Solution (e.g., 10 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, to make a 10 µM working solution, first, dilute the 10 mM stock 1:10 in your experimental buffer to create an intermediate 1 mM solution. Then, dilute this intermediate solution 1:100 in the final volume of your experimental buffer. c. When diluting, add the this compound solution to the buffer dropwise while gently vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation. d. Prepare the working solution fresh on the day of the experiment.
This compound Signaling Pathway
This compound acts as a competitive antagonist at the TLR2 receptor, which forms heterodimers with either TLR1 or TLR6. The following diagram illustrates the canonical TLR2 signaling pathway that is inhibited by this compound.
Caption: Inhibition of the TLR2 signaling pathway by this compound.
References
- 1. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. researchgate.net [researchgate.net]
- 12. agrisera.com [agrisera.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
MMG-11 Technical Support Center: Minimizing Variability in Treated Samples
Welcome to the technical support center for MMG-11, a potent and selective antagonist of Toll-like receptor 2 (TLR2). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments involving this compound and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule antagonist that selectively targets human TLR2. It functions as a competitive inhibitor, blocking the signaling pathways of both TLR2/1 and TLR2/6 heterodimers. By doing so, it abrogates the secretion of pro-inflammatory cytokines and the activation of NF-κB.[1][2] this compound has been shown to block the ligand-induced interaction of TLR2 with MyD88, leading to a reduction in MAP kinase and NF-κB activation.[1][2]
Q2: What are the optimal storage and handling conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in a solvent like DMSO to create a stock solution, which should also be stored at -20°C. To maintain the integrity of the compound, it is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low enough to not affect cell viability (typically ≤0.1% DMSO).
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific TLR2 heterodimer being targeted. The reported values are:
-
TLR2/1 (induced by Pam3CSK4): 1.7 µM
-
TLR2/6 (induced by Pam2CSK4): 5.7 µM
These values are crucial for designing dose-response experiments and for interpreting the inhibitory effects of the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping you to identify and resolve potential sources of variability.
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth and pre-wet pipette tips before dispensing. |
| "Edge Effect" in Microplates | To minimize evaporation from outer wells, which can concentrate reagents, either avoid using the outer wells or fill them with sterile water or buffer to create a humidity barrier. Always use a humidified incubator. |
| Incomplete Mixing | After adding each reagent, mix the contents of each well thoroughly but gently to avoid introducing bubbles. A plate shaker at a low speed can ensure uniform mixing. |
| Temperature Gradients | Allow all reagents and the microplate to equilibrate to the assay temperature before starting the experiment. Ensure the incubator provides uniform temperature distribution. |
Problem 2: Inconsistent IC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to genetic drift and altered cellular responses. Maintain a consistent cell passage number for all experiments. |
| This compound Stock Solution Degradation | Prepare fresh this compound stock solutions for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles. |
| Variations in Reagent Lots | Use the same lot of cell culture media, serum, and other critical reagents across all experiments to minimize variability. |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation times for cell treatment and reagent addition. |
Problem 3: Lower Than Expected Potency
| Possible Cause | Recommended Solution |
| This compound Precipitation | This compound has limited solubility in aqueous solutions. Ensure that after dilution from the DMSO stock, the compound remains fully dissolved in the cell culture medium. Visually inspect for any signs of precipitation. |
| Binding to Serum Proteins | If your culture medium contains a high percentage of serum, this compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line. |
| Incorrect Agonist Concentration | As this compound is a competitive antagonist, its apparent potency will be influenced by the concentration of the TLR2 agonist used. Ensure you are using a consistent and appropriate concentration of the agonist in all experiments. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | Agonist | IC50 (µM) |
| hTLR2/1 | Pam3CSK4 | 1.7 |
| hTLR2/6 | Pam2CSK4 | 5.7 |
Table 2: this compound Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 50 mM |
Experimental Protocols
General Cell Treatment Protocol with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.
-
Agonist Stimulation: Add the TLR2 agonist (e.g., Pam3CSK4 for TLR2/1) to the wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours for cytokine measurement).
-
Readout: Collect the supernatant for cytokine analysis (e.g., ELISA) or lyse the cells for analysis of downstream signaling pathways (e.g., Western blot for NF-κB).
Visualizations
Caption: this compound competitively blocks TLR2/1 signaling.
Caption: General experimental workflow for this compound treatment.
References
Technical Support Center: Quality Control and Application of MMG-11 in Laboratory Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and use of MMG-11, a potent and selective antagonist of Toll-like receptor 2 (TLR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that acts as a competitive antagonist of Toll-like receptor 2 (TLR2). It preferentially inhibits the TLR2/1 heterodimer over the TLR2/6 heterodimer.[1] Its mechanism involves blocking the interaction between TLR2 and its ligands, which in turn prevents the recruitment of the adaptor protein MyD88. This leads to the downstream inhibition of MAP kinase and NF-κB signaling pathways, ultimately reducing the secretion of pro-inflammatory cytokines.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the same day.[2]
Q3: Is this compound cytotoxic?
A3: this compound exhibits low cytotoxicity. Studies have shown that it does not display significant cytotoxic effects in peripheral blood mononuclear cells (PBMCs) at concentrations up to 100 µM.[2][3] However, it is always recommended to perform a cytotoxicity assay with your specific cell line and experimental conditions.
Q4: How selective is this compound for TLR2?
A4: this compound is highly selective for TLR2. It shows inhibitory activity against both TLR2/1 and TLR2/6 signaling but does not interfere with signaling induced by other TLR agonists (TLR4, TLR5, TLR7/8, and TLR9), IL-1β, or TNF.[2][4]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of cytokine production (e.g., TNF-α, IL-6) after treating my cells with this compound.
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and agonist. IC50 values can vary between cell lines. |
| Agonist Concentration is Too High | Ensure the concentration of the TLR2 agonist (e.g., Pam3CSK4) is not saturating the receptors to a level that this compound cannot effectively compete. Consider reducing the agonist concentration. |
| Cell Health and Passage Number | Use cells that are healthy and within a low passage number. High passage numbers can lead to altered cellular responses. |
| Timing of Treatment | Pre-incubate the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the TLR2 agonist to allow for receptor binding. |
| This compound Degradation | Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
Issue 2: My this compound solution appears to have precipitated in the cell culture medium.
| Possible Cause | Suggested Solution |
| Poor Solubility in Aqueous Media | This compound is soluble in DMSO and ethanol but has limited solubility in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically ≤ 0.1%) to avoid precipitation and solvent-induced toxicity.[5] |
| High Concentration of this compound | Prepare working solutions by diluting a high-concentration stock solution in DMSO just before adding it to the culture medium. Add the diluted this compound to the medium while vortexing or mixing to ensure rapid and even dispersion. |
| Interaction with Media Components | Some components of cell culture media can interact with small molecules and reduce their solubility. If precipitation persists, consider using a different formulation of media or a solubilizing agent, if compatible with your experimental setup. |
Issue 3: I am observing high variability in my experimental results between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your plate. Use a cell counter for accurate cell numbers and be consistent with your plating technique.[6] |
| Pipetting Errors | Use calibrated pipettes and be precise when adding this compound, agonists, and other reagents. For small volumes, use low-retention pipette tips. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells of a plate, which can lead to variability, consider not using the outermost wells for data collection and instead fill them with sterile PBS or media. |
| Incomplete Dissolution of this compound | Ensure that the this compound stock solution is fully dissolved before making further dilutions. Gentle warming or sonication may aid dissolution if precipitation is observed in the stock.[2] |
Quantitative Data
Table 1: this compound Quality Control Specifications
| Parameter | Specification |
| Purity | ≥97% (HPLC)[4] |
| Molecular Weight | 306.27 g/mol |
| Formula | C₁₅H₁₄O₇ |
| Appearance | Solid |
| Storage | -20°C |
Table 2: this compound In Vitro Activity
| Parameter | Value | Cell System |
| IC50 (Pam3CSK4-induced hTLR2/1) | 1.7 µM[2] | Human TLR2/1 expressing cells |
| IC50 (Pam2CSK4-induced hTLR2/6) | 5.7 µM[2] | Human TLR2/6 expressing cells |
| IC50 (TLR2/1-mediated NF-κB activation) | 0.87 µM | Not specified |
| IC50 (TLR2/6-mediated NF-κB activation) | 7.4 µM | Not specified |
Table 3: this compound Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 50 mM |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration range at which this compound is not cytotoxic to the target cells.
Materials:
-
Target cell line (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Inhibition of TNF-α Secretion in LPS-stimulated THP-1 Cells
Objective: To quantify the inhibitory effect of this compound on TNF-α production in a human macrophage-like cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
This compound
-
LPS (Lipopolysaccharide) from a TLR2-activating bacterial strain (e.g., P. gingivalis) or a synthetic TLR2 agonist (e.g., Pam3CSK4)
-
Human TNF-α ELISA kit
-
96-well plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate and differentiate into macrophage-like cells by treating with 50-100 ng/mL PMA for 24-48 hours.
-
Cell Rest: After differentiation, remove the PMA-containing medium, wash the cells with fresh medium, and allow them to rest for 24 hours in complete medium.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control. Incubate for 1-2 hours.[8]
-
LPS Stimulation: Prepare the TLR2 agonist solution at 2x the final desired concentration. Add 100 µL of this solution to each well (except for the unstimulated control). A typical final concentration for Pam3CSK4 is 10-100 ng/mL.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.[9]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
TNF-α Quantification: Perform the TNF-α ELISA according to the manufacturer's instructions.[8]
-
Data Analysis: Calculate the concentration of TNF-α in each sample and determine the percentage of inhibition by this compound compared to the agonist-only control.
Protocol 3: NF-κB Luciferase Reporter Assay
Objective: To measure the inhibition of TLR2-mediated NF-κB activation by this compound.
Materials:
-
HEK293 cells stably expressing human TLR2/1 and an NF-κB luciferase reporter construct (or co-transfect with the respective plasmids).
-
Complete culture medium
-
This compound
-
TLR2 agonist (e.g., Pam3CSK4)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
This compound Pre-treatment: The next day, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a TLR2 agonist (e.g., 10 ng/mL Pam3CSK4) for 6-8 hours.[10]
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit protocol.[11]
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.[10]
Visualizations
Caption: this compound inhibits the TLR2 signaling pathway.
References
- 1. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMG 11 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Validation & Comparative
A Head-to-Head Comparison of MMG-11 and CU-CPT22 in TLR2 Inhibition for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent small-molecule inhibitors of Toll-like receptor 2 (TLR2): MMG-11 and CU-CPT22. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to facilitate informed decisions in TLR2-targeted research and therapeutic development.
Toll-like receptor 2, a key player in the innate immune system, recognizes a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. Upon activation, TLR2 forms heterodimers with either TLR1 or TLR6, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. While essential for host defense, dysregulated TLR2 signaling is implicated in various inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention.
This guide focuses on the comparative efficacy and mechanism of action of this compound and CU-CPT22, two competitive antagonists of TLR2.
Quantitative Performance Analysis
Experimental data robustly demonstrates that this compound is a more potent inhibitor of both TLR2/1 and TLR2/6 signaling pathways compared to CU-CPT22. The antagonistic activity of these compounds has been quantified using Schild plot analysis, which provides apparent pA₂ values—a measure of antagonist potency. A higher pA₂ value indicates greater antagonist potency.
| Inhibitor | TLR2/1 Apparent pA₂ | TLR2/6 Apparent pA₂ | Reference |
| This compound | 6.15 | 6.65 | [1] |
| CU-CPT22 | 5.73 | 5.80 | [1] |
Additional studies have reported the half-maximal inhibitory concentrations (IC₅₀) for both compounds. This compound inhibits Pam₃CSK₄-induced human TLR2/1 signaling with an IC₅₀ of 1.7 µM and Pam₂CSK₄-induced human TLR2/6 signaling with an IC₅₀ of 5.7 µM.[2][3] In other reported findings, this compound preferentially inhibits TLR2/1-mediated NF-κB activation with an IC₅₀ of 0.87 µM, compared to TLR2/6-mediated activation with an IC₅₀ of 7.4 µM. For CU-CPT22, an IC₅₀ of 0.58 µM has been reported for blocking Pam₃CSK₄-induced TLR1/2 activation, with no significant inhibition of TLR2/6.[4] It is important to note that direct comparison of IC₅₀ values should be made with caution unless determined in the same study under identical experimental conditions.
Mechanism of Action and Signaling Pathway
Both this compound and CU-CPT22 function as competitive antagonists, vying with TLR2 agonists for binding to the receptor.[1][5][6] This competitive binding prevents the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the TLR2 Toll-interleukin 1 receptor (TIR) domain.[5][6] The inhibition of MyD88 recruitment effectively blocks the downstream signaling cascade, leading to reduced activation of mitogen-activated protein kinases (MAPK) and the transcription factor nuclear factor-kappa B (NF-κB).[5][6] Consequently, the production of pro-inflammatory cytokines is diminished.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and CU-CPT22.
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor, a downstream effector of TLR2 signaling.
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably co-transfected with human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element (HEK-Blue™ hTLR2 cells).
-
Procedure:
-
HEK-Blue™ hTLR2 cells are seeded in a 96-well plate.
-
The cells are pre-incubated with varying concentrations of this compound, CU-CPT22, or a vehicle control for 1 hour.
-
Cells are then stimulated with a TLR2 agonist, such as Pam₃CSK₄ (for TLR2/1) or Pam₂CSK₄ (for TLR2/6), for 24 hours.
-
The cell culture supernatant is collected and incubated with a SEAP detection reagent (e.g., QUANTI-Blue™).
-
The activity of SEAP, which correlates with NF-κB activation, is measured by reading the absorbance at a specific wavelength (e.g., 620-655 nm).
-
The inhibitory effect of the compounds is calculated relative to the vehicle-treated control.
-
Cytokine Secretion Assay (ELISA)
This assay measures the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) or Tumor Necrosis Factor-alpha (TNF-α), from immune cells.
-
Cell Line: Human monocytic cell line (THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
Cells are pre-incubated with different concentrations of this compound, CU-CPT22, or a vehicle control for 1 hour.
-
The cells are then stimulated with a TLR2 agonist for a specified period (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The concentration of the target cytokine in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and the cytokine concentration is calculated from a standard curve.
-
Indirect Binding Assay
This assay is used to confirm the competitive binding nature of the antagonists.
-
Principle: This assay measures the ability of the antagonist to displace a known TLR2 ligand.
-
Procedure:
-
A TLR2-expressing cell line is used.
-
The cells are incubated with the TLR2 antagonist (this compound or CU-CPT22).
-
A labeled TLR2 agonist (e.g., fluorescently labeled Pam₃CSK₄) is then added.
-
The amount of labeled agonist bound to the cells is quantified using a suitable detection method (e.g., flow cytometry or fluorescence microscopy).
-
A reduction in the signal from the labeled agonist in the presence of the antagonist indicates competitive displacement. A study demonstrated that both this compound and CU-CPT22 displaced Pam₃CSK₄ in an indirect binding assay, confirming their competitive mode of action.[5][6]
-
Conclusion
The available data indicates that this compound is a more potent competitive antagonist of both TLR2/1 and TLR2/6 signaling compared to CU-CPT22. Both compounds effectively inhibit the TLR2-mediated inflammatory response by blocking the MyD88-dependent signaling pathway. The choice between these inhibitors for research purposes may depend on the specific TLR2 heterodimer of interest and the desired potency. This guide provides a foundational understanding for researchers to select the appropriate tool for their investigation of TLR signaling in health and disease.
References
- 1. Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Characterization, Mechanistic Investigation and Structure-Activity Relationships of Chemically Stable TLR2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of MMG-11 on TLR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MMG-11, a potent and selective small-molecule antagonist of Toll-like receptor 2 (TLR2), with other known TLR2 inhibitors. Experimental data is presented to validate its inhibitory effects, alongside detailed protocols for key validation assays.
Executive Summary
Toll-like receptor 2 (TLR2) is a key pattern recognition receptor in the innate immune system. Its overactivation is implicated in various inflammatory diseases, making it a critical target for therapeutic intervention. This compound has emerged as a promising TLR2 antagonist. This guide delves into the experimental validation of this compound's inhibitory action, comparing its potency and mechanism with other TLR2 inhibitors such as CU-CPT22 and C29.
Comparative Performance of TLR2 Inhibitors
The inhibitory potency of this compound and other TLR2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for these compounds against TLR2/1 and TLR2/6 signaling pathways, which are activated by specific ligands like Pam3CSK4 and Pam2CSK4, respectively.
| Compound | Target | Ligand | Cell Line | IC50 (µM) | Citation(s) |
| This compound | hTLR2/1 | Pam3CSK4 | HEK293 | 1.7 | [1] |
| This compound | hTLR2/6 | Pam2CSK4 | HEK293 | 5.7 | [1] |
| CU-CPT22 | hTLR1/2 | Pam3CSK4 | THP-1 | 0.58 | [2] |
| C29 | hTLR2/1 | Pam3CSK4 | HEK293T | 19.7 | [2][3] |
| C29 | hTLR2/6 | FSL-1 | HEK293T | 37.6 | [2][3] |
Mechanism of Action: Competitive Inhibition
Experimental evidence indicates that this compound functions as a competitive antagonist of TLR2.[4][5] This was demonstrated through indirect binding assays where this compound was shown to displace the TLR2 ligand Pam3CSK4.[4][5] This competitive mechanism suggests that this compound directly competes with TLR2 agonists for the ligand-binding site on the receptor. In contrast, C29 is a TIR-domain binding TLR2 antagonist, indicating a different, non-competitive mechanism of action.[4]
Experimental Validation Protocols
The validation of this compound's inhibitory effect on TLR2 relies on a series of well-established in vitro assays. Below are detailed protocols for the key experiments.
NF-κB Reporter Assay in HEK293 Cells
This assay is used to quantify the inhibition of TLR2-mediated activation of the NF-κB signaling pathway.
Objective: To determine the dose-dependent inhibition of TLR2-induced NF-κB activation by this compound.
Materials:
-
HEK293 cells stably expressing human TLR2 and an NF-κB-inducible luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
TLR2 ligand (e.g., Pam3CSK4 for TLR2/1).
-
This compound and other TLR2 inhibitors.
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HEK293-TLR2 reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium.[6]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight.[6]
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Ligand Stimulation: Stimulate the cells with a TLR2 agonist (e.g., 10 ng/mL Pam3CSK4) for 6-16 hours at 37°C in a 5% CO2 incubator.[6][7]
-
Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[7]
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
Cytokine Secretion Assay in THP-1 Cells (ELISA)
This assay measures the reduction in pro-inflammatory cytokine secretion from immune cells upon TLR2 inhibition.
Objective: To quantify the inhibitory effect of this compound on the secretion of TLR2-induced cytokines, such as TNF-α and IL-8.
Materials:
-
THP-1 human monocytic cells.
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation of THP-1 cells.
-
TLR2 ligand (e.g., Pam3CSK4).
-
This compound and other TLR2 inhibitors.
-
ELISA kits for the specific cytokines to be measured (e.g., human TNF-α, IL-8).
-
96-well ELISA plates.
-
Microplate reader.
Protocol:
-
Cell Differentiation: Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
Compound Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of this compound or other inhibitors for 1 hour.[8]
-
Ligand Stimulation: Stimulate the cells with a TLR2 agonist (e.g., 100 ng/mL Pam3CSK4) for 20-24 hours.[8]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's protocol. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve. Determine the percentage of inhibition and the IC50 value.
Indirect Competitive Binding Assay
This assay is used to determine if an inhibitor competes with the natural ligand for binding to the receptor.
Objective: To demonstrate the competitive binding mechanism of this compound with a known TLR2 ligand.
Protocol Principle:
-
A known TLR2 ligand is coated onto the wells of an ELISA plate.
-
A fixed concentration of soluble TLR2 receptor is pre-incubated with varying concentrations of the inhibitor (this compound).
-
This mixture is then added to the ligand-coated plate.
-
The amount of TLR2 that binds to the plate-bound ligand is detected using a primary antibody against TLR2, followed by a secondary enzyme-linked antibody and a colorimetric substrate.
-
A decrease in the signal with increasing inhibitor concentration indicates that the inhibitor is competing with the plate-bound ligand for binding to the TLR2 receptor.
Visualizing the Pathways and Processes
To better understand the context of this compound's action, the following diagrams illustrate the TLR2 signaling pathway, the general experimental workflow for inhibitor validation, and the logical relationship of this compound's competitive inhibition.
Caption: TLR2 signaling pathway upon ligand binding.
Caption: General experimental workflow for validating TLR2 inhibitors.
Caption: this compound's competitive inhibition of TLR2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abgenex.com [abgenex.com]
- 7. researchgate.net [researchgate.net]
- 8. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different TLR2 small molecule inhibitors
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 2 (TLR2) has emerged as a critical therapeutic target in a variety of inflammatory and autoimmune diseases. As a key pattern recognition receptor in the innate immune system, its overactivation can lead to a cascade of pro-inflammatory responses. The development of small molecule inhibitors targeting TLR2 offers a promising avenue for therapeutic intervention. This guide provides a comparative analysis of several prominent TLR2 small molecule inhibitors, supported by experimental data, detailed methodologies, and visual pathway representations to aid in research and development efforts.
Performance Comparison of TLR2 Small Molecule Inhibitors
The following table summarizes the quantitative data for different TLR2 small molecule inhibitors based on their half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target(s) | Assay | Cell Line | Agonist | IC50 | Citation(s) |
| C29 | hTLR2/1, hTLR2/6 | NF-κB Reporter Assay | HEK293T | Pam3CSK4 (TLR2/1) | 19.7 µM | [1] |
| NF-κB Reporter Assay | HEK293T | Pam2CSK4 (TLR2/6) | 37.6 µM | [1] | ||
| o-Vanillin | hTLR2/1, hTLR2/6 | NF-κB Reporter Assay | HEK293T | Pam3CSK4 (TLR2/1) | 24.2 µM | [2] |
| (C29 derivative) | NF-κB Reporter Assay | HEK293T | Pam2CSK4 (TLR2/6) | 37.2 µM | [2] | |
| CU-CPT22 | TLR1/2 | NO Production Assay | RAW 264.7 | Pam3CSK4 | 0.58 ± 0.09 µM | [3][4] |
| Binding Assay (Ki) | - | Pam3CSK4 | 0.41 ± 0.07 µM | [3][5] | ||
| TX-33 | TLR2, TLR4 | SEAP Reporter Assay | HEK-hTLR2 | Pam3CSK4 | 0.52 ± 0.03 µM | [6] |
| TNF-α Release | RAW264.7 | Pam3CSK4 + LPS | 0.26 ± 0.06 µM | [6] | ||
| IL-1β Release | RAW264.7 | Pam3CSK4 + LPS | 0.24 ± 0.05 µM | [6] | ||
| NPT1220-312 | TLR2, TLR9 | SEAP Reporter Assay | THP-1 | Pam2CSK4 | 701 nM | [7] |
| SEAP Reporter Assay | THP-1 | Pam3CSK4 | 132 nM | [7] | ||
| IL-8 Release | Human Microglia | Pam3CSK4 | 270 nM | [7] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: TLR2 Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of small molecule inhibitors of the TLR1-TLR2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and optimisation of a small-molecule TLR2/4 antagonist for anti-tumour therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPT1220-312, a TLR2/TLR9 Small Molecule Antagonist, Inhibits Pro-Inflammatory Signaling, Cytokine Release, and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
MMG-11: A Comparative Guide to its Selectivity Profile Against Toll-Like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of MMG-11, a potent and selective small-molecule antagonist of Toll-like Receptor 2 (TLR2). The following sections detail its comparative performance against other TLRs, supported by quantitative data and experimental methodologies.
Executive Summary
This compound has been identified as a selective antagonist of TLR2, a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns.[1][2] It effectively inhibits both TLR2/1 and TLR2/6 heterodimer signaling pathways.[2][3][4] Notably, this compound demonstrates a preferential inhibition of TLR2/1 signaling over TLR2/6.[1][5] Its mechanism of action is competitive, displacing TLR2/1 ligands such as Pam3CSK4.[1][5] Crucially, this compound exhibits high selectivity for TLR2, showing no significant interference with the signaling pathways of other TLRs, including TLR4, TLR5, TLR7/8, and TLR9, nor with those of IL-1β or TNF.[3][4] This makes this compound a valuable tool for the specific investigation of TLR2-mediated signaling and a promising candidate for further therapeutic development.
Quantitative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against various TLRs, providing key quantitative metrics for comparison.
| Target | Ligand Used for Stimulation | Cell Type | Measurement | IC50 / pA2 | Reference |
| hTLR2/1 | Pam3CSK4 | HEK293-hTLR2 | NF-κB activation | IC50: 1.7 µM | [3] |
| hTLR2/6 | Pam2CSK4 | HEK293-hTLR2 | NF-κB activation | IC50: 5.7 µM | [3] |
| hTLR2/1 | Pam3CSK4 | HEK293-hTLR2 | NF-κB activation | pA2: 6.65 | [4] |
| hTLR2/6 | Pam2CSK4 | HEK293-hTLR2 | NF-κB activation | pA2: 5.80 | [4] |
| TLR4 | LPS | PBMCs | Cytokine Secretion | No significant inhibition | |
| TLR5 | Flagellin | PBMCs | Cytokine Secretion | No significant inhibition | |
| TLR7/8 | R848 | PBMCs | Cytokine Secretion | No significant inhibition | |
| TLR9 | CpG ODN | PBMCs | Cytokine Secretion | No significant inhibition |
Comparative Analysis with Other TLR2 Antagonists
This compound has been compared with other known TLR2 antagonists, such as CU-CPT22.
| Compound | Target | pA2 Value | Mechanism of Action | Reference |
| This compound | hTLR2/1 | 6.15 | Competitive | [4] |
| CU-CPT22 | hTLR2/1 | 5.73 | Competitive | [4] |
| This compound | hTLR2/6 | 6.65 | Competitive | [4] |
| CU-CPT22 | hTLR2/6 | 5.80 | Competitive | [4] |
Experimental Methodologies
The following protocols are representative of the key experiments used to determine the selectivity profile of this compound.
Cell Culture and Reagents
-
HEK293-hTLR2 Cells: Human embryonic kidney (HEK) 293 cells stably co-transfected with human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter were used. These cells are instrumental in specifically assessing TLR2 activation.
-
THP-1 Macrophages: Human monocytic THP-1 cells were differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA). These cells endogenously express TLRs and provide a more physiologically relevant model.
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy human donors, PBMCs represent a primary cell model containing various immune cells that express a range of TLRs.
-
TLR Ligands: Specific ligands for each TLR were used to stimulate the respective pathways: Pam3CSK4 (TLR2/1), Pam2CSK4 (TLR2/6), lipopolysaccharide (LPS; TLR4), flagellin (TLR5), R848 (TLR7/8), and CpG oligodeoxynucleotides (TLR9).
NF-κB Reporter Gene Assay
This assay is a primary method for quantifying the activation of TLR signaling pathways.
-
Cell Seeding: HEK293-hTLR2 cells were seeded in 96-well plates.
-
Compound Incubation: Cells were pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Ligand Stimulation: Following pre-incubation, cells were stimulated with a specific TLR2 agonist (e.g., Pam3CSK4 or Pam2CSK4) for 24 hours.
-
SEAP Measurement: The activity of the secreted alkaline phosphatase (SEAP) in the cell culture supernatant was measured using a colorimetric substrate. The absorbance is directly proportional to NF-κB activation.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cytokine Secretion Assay
This assay measures the downstream functional outcome of TLR activation, which is the production of pro-inflammatory cytokines.
-
Cell Treatment: Differentiated THP-1 macrophages or PBMCs were treated with this compound.
-
TLR Stimulation: Cells were then stimulated with a panel of TLR ligands (for TLR2, TLR4, TLR5, TLR7/8, and TLR9).
-
Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), the cell culture supernatants were collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Selectivity Determination: The ability of this compound to inhibit cytokine secretion in response to various TLR ligands was assessed to determine its selectivity.
Competitive Binding Assay (Indirect)
This assay helps to elucidate the mechanism of action of the antagonist.
-
Ligand Displacement: The ability of this compound to displace a known TLR2 ligand, such as Pam3CSK4, was evaluated.[1][5] This is often performed using cellular assays where a reduction in ligand-induced signaling in the presence of the antagonist suggests competition for the same binding site.
-
Schild Plot Analysis: To further confirm competitive antagonism, concentration-response curves to a TLR2 agonist were generated in the presence of increasing concentrations of this compound. A parallel rightward shift of the agonist concentration-response curve with no change in the maximum response is indicative of competitive antagonism. The pA2 value, a measure of antagonist potency, can be derived from this analysis.[4]
Visualizing the Molecular Interactions and Experimental Design
To better understand the context of this compound's activity, the following diagrams illustrate the TLR2 signaling pathway and a typical experimental workflow for assessing its selectivity.
Caption: TLR2/1 signaling pathway and the inhibitory action of this compound.
References
- 1. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MMG-11: A Comparative Guide to a Competitive TLR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of MMG-11, a potent and selective competitive antagonist of Toll-like receptor 2 (TLR2). It objectively compares its performance with other known TLR2 modulators, supported by experimental data, to assist researchers in its application for investigating TLR signaling and as a potential lead structure for therapeutic development.
Executive Summary
This compound is a pyrogallol derivative identified through structure-based virtual screening that demonstrates potent and selective competitive antagonism of TLR2.[1] It effectively inhibits signaling through both TLR2/1 and TLR2/6 heterodimers, with a notable preference for the TLR2/1 complex.[2] Experimental evidence confirms that this compound acts as a competitive antagonist by displacing TLR2 ligands from the receptor binding site.[2] This is in contrast to non-competitive antagonists that target other domains of the receptor, such as the TIR domain.[2] this compound has been shown to have low cytotoxicity, making it a valuable tool for in vitro and potentially in vivo studies of TLR2-mediated inflammation.[1]
Comparative Performance of TLR2 Antagonists
The following table summarizes the quantitative data for this compound in comparison to other TLR2 antagonists, CU-CPT22 (a competitive antagonist) and C29 (a non-competitive TIR-domain binding antagonist).
| Compound | Antagonism Type | Target Heterodimer | Assay | Parameter | Value (µM) |
| This compound | Competitive | TLR2/1 | NF-κB Inhibition (Pam3CSK4-induced) | IC50 | 1.7[3] |
| TLR2/6 | NF-κB Inhibition (Pam2CSK4-induced) | IC50 | 5.7[3] | ||
| TLR2/1 | Schild Plot Analysis | pA2 | 6.15[1] | ||
| TLR2/6 | Schild Plot Analysis | pA2 | 6.65[1] | ||
| CU-CPT22 | Competitive | TLR2/1 | Schild Plot Analysis | pA2 | 5.73[1] |
| TLR2/6 | Schild Plot Analysis | pA2 | 5.80[1] | ||
| C29 | Non-competitive | TLR2/1 & TLR2/6 | NF-κB Inhibition | IC50 | Not specified as directly competitive |
Mechanism of Action: Competitive Antagonism
This compound exerts its antagonistic effect by directly competing with TLR2 agonists for the ligand-binding pocket of the receptor. This was confirmed through an indirect binding assay where this compound was shown to displace the synthetic triacylated lipopeptide Pam3CSK4, a well-characterized TLR2/1 agonist.[2] This competitive binding prevents the conformational changes required for receptor dimerization and the initiation of downstream signaling.
Signaling Pathway Inhibition
TLR2 activation initiates a signaling cascade that is crucial for the innate immune response. Upon ligand binding, TLR2 forms heterodimers with either TLR1 or TLR6, leading to the recruitment of the adaptor protein MyD88. This triggers a cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of MAP kinases (ERK, JNK, p38) and the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. This compound has been demonstrated to block this pathway at the receptor level, leading to a reduction in both MAP kinase and NF-κB activation.[2][4]
References
- 1. Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MMG-11 with Other TLR2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the Toll-like receptor 2 (TLR2) inhibitor MMG-11 with other notable alternatives. This document summarizes key performance data, details experimental methodologies, and visualizes critical biological and experimental pathways to aid in the evaluation and selection of TLR2 inhibitors for research and development.
Toll-like receptor 2 (TLR2) plays a crucial role in the innate immune system by recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. This recognition, which occurs through heterodimerization with TLR1 or TLR6, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. While essential for host defense, excessive TLR2 signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making TLR2 an attractive target for therapeutic intervention.
This guide focuses on the comparative analysis of this compound, a potent and selective TLR2 antagonist, against other well-characterized TLR2 inhibitors, namely CU-CPT22 and C29.
Quantitative Performance Comparison
The following table summarizes the inhibitory activities of this compound, CU-CPT22, and C29 against TLR2/1 and TLR2/6 signaling pathways. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the response by 50%.
| Inhibitor | Target | Agonist | Assay System | IC50 (µM) | Reference |
| This compound | hTLR2/1 | Pam3CSK4 | NF-κB Reporter Assay (HEK293 cells) | 1.7 | [1][2][3] |
| hTLR2/6 | Pam2CSK4 | NF-κB Reporter Assay (HEK293 cells) | 5.7 | [1][2][3] | |
| mTLR2/1 | Pam3CSK4 | NF-κB Reporter Assay | 0.87 | [4] | |
| mTLR2/6 | Pam2CSK4 | NF-κB Reporter Assay | 7.4 | [4] | |
| CU-CPT22 | hTLR1/2 | Pam3CSK4 | NF-κB Reporter Assay (HEK293 cells) | 0.58 | [5][6][7] |
| hTLR1/2 | Pam3CSK4 | Competition Binding Assay (Ki) | 0.41 | [6][7] | |
| C29 | hTLR2/1 | Pam3CSK4 | NF-κB Reporter Assay (HEK293T cells) | 19.7 | [5][8] |
| hTLR2/6 | FSL-1 | NF-κB Reporter Assay (HEK293T cells) | 37.6 | [5][8] |
Summary of Findings:
-
Potency: this compound demonstrates high potency in inhibiting both human and murine TLR2/1 and TLR2/6 signaling, with IC50 values in the low micromolar range.[1][2][3][4] Notably, it shows higher potency against the TLR2/1 heterodimer.
-
Competitive Inhibition: Both this compound and CU-CPT22 act as competitive antagonists, likely by binding to the ligand-binding interface of TLR2.
-
Selectivity: this compound exhibits selectivity for TLR2 over other TLRs such as TLR4, TLR5, TLR7/8, and TLR9.[4]
-
Comparison with CU-CPT22: While CU-CPT22 shows a potent IC50 for TLR2/1, this compound is also a highly effective inhibitor of this heterodimer and additionally demonstrates significant activity against TLR2/6.
-
Comparison with C29: this compound is significantly more potent than C29, which has IC50 values in the higher micromolar range.[5][8]
TLR2 Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical TLR2 signaling pathway and the points of intervention for the compared inhibitors.
Caption: TLR2 signaling pathway and points of inhibitor intervention.
Experimental Methodologies
Detailed protocols for the key assays used to characterize TLR2 inhibitors are provided below.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway, a downstream effector of TLR2 activation.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Seeding: Seed human embryonic kidney (HEK) 293 cells, stably co-transfected with human TLR2, TLR1 or TLR6, and an NF-κB-inducible luciferase reporter plasmid, in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the TLR2 inhibitor (e.g., this compound, CU-CPT22, or C29) or vehicle control (DMSO). Incubate for 1 hour.
-
Agonist Stimulation: Add the TLR2 agonist (e.g., Pam3CSK4 for TLR2/1 or Pam2CSK4 for TLR2/6) to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis and Luminescence Measurement: Lyse the cells using a commercial lysis buffer and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) if co-transfected. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cytokine Secretion Assay (ELISA)
This assay measures the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released by immune cells following TLR2 stimulation.
Caption: Workflow for the Cytokine Secretion Assay (ELISA).
Detailed Protocol:
-
Cell Culture: Plate human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Inhibitor and Agonist Treatment: Pre-incubate the cells with the TLR2 inhibitor for 1 hour before stimulating with a TLR2 agonist for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
After a final wash, add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., H2SO4).
-
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Co-Immunoprecipitation (Co-IP) for TLR2-MyD88 Interaction
This technique is used to determine if the TLR2 inhibitor can block the interaction between TLR2 and its downstream adaptor protein, MyD88.
Caption: Workflow for Co-Immunoprecipitation.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat THP-1 cells with the TLR2 inhibitor and/or agonist as required. Lyse the cells in a Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-MyD88 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads using a magnetic stand and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-TLR2 antibody to detect the co-immunoprecipitated TLR2.
In Vivo Studies
While direct head-to-head in vivo comparative studies of this compound, CU-CPT22, and C29 are limited in the public domain, studies on individual TLR2 inhibitors have demonstrated their potential in various disease models. For instance, C29 has been shown to reduce inflammation in in vivo models.[9] Anti-TLR2 antibodies have also shown therapeutic effects in models of sepsis and sterile inflammation.[10][11] Future research should focus on direct comparative in vivo efficacy studies of these small molecule inhibitors to better understand their therapeutic potential.
Conclusion
This compound is a potent and selective TLR2 antagonist with a well-characterized competitive mechanism of action. Its superior potency compared to C29 and its broader activity profile against both TLR2/1 and TLR2/6 compared to the more TLR2/1-selective CU-CPT22 make it a valuable tool for studying TLR2 biology and a promising lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and comparison of TLR2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Effects of Treatment with Anti-TLR2 and Anti-TLR4 Monoclonal Antibodies in Polymicrobial Sepsis | PLOS One [journals.plos.org]
- 11. Blocking TLR2 in vivo protects against accumulation of inflammatory cells and neuronal injury in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MMG-11 for the TLR2/1 Heterodimer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule antagonist MMG-11 with other alternatives for targeting the Toll-like receptor 2/1 (TLR2/1) heterodimer. Supporting experimental data, detailed methodologies, and visual representations of key pathways are presented to aid in the evaluation of this compound's specificity and utility in research and drug development.
Toll-like receptor 2 (TLR2) is a critical component of the innate immune system, recognizing a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. TLR2 forms heterodimers with either TLR1 or TLR6 to mediate its signaling, with the TLR2/1 heterodimer primarily recognizing triacylated lipopeptides. Dysregulation of TLR2 signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. This compound has emerged as a potent and selective antagonist of TLR2, with a noted preference for the TLR2/1 heterodimer.[1][2][3][4] This guide delves into the experimental validation of this specificity.
Comparative Performance of TLR2 Antagonists
This compound's performance is best understood in the context of other available TLR2 antagonists. This section compares this compound with two other well-characterized inhibitors, CU-CPT22 and C29, which differ in their mechanism of action.
| Antagonist | Target | Mechanism of Action | IC50 for TLR2/1 (Pam3CSK4-induced) | IC50 for TLR2/6 (Pam2CSK4-induced) | Selectivity Notes |
| This compound | TLR2/1 and TLR2/6 | Competitive Antagonist: Displaces TLR2/1 agonists like Pam3CSK4 from the ligand-binding site.[1][2][5] | 1.7 µM[6] | 5.7 µM[6] | Preferentially inhibits TLR2/1 over TLR2/6.[1][4] Does not interfere with TLR4, TLR5, TLR7/8, or TLR9 signaling.[4][5] |
| CU-CPT22 | TLR2/1 and TLR2/6 | Competitive Antagonist: Competes with TLR2/1 agonists for binding.[1][5] | ~0.58 µM | Not consistently reported, some studies suggest selectivity for TLR2/1.[7] | Initially described as a selective TLR2/1 antagonist, but later studies show activity against both heterodimers.[8] |
| C29 | TLR2 | Non-competitive Antagonist: Binds to the TIR-domain of TLR2, disrupting downstream signaling.[1][2] | Not applicable (non-competitive) | Not applicable (non-competitive) | Acts intracellularly to inhibit TLR2 signaling regardless of the heterodimer partner. |
Experimental Validation of this compound Specificity
The specificity of this compound for the TLR2/1 heterodimer has been established through a series of key experiments. The methodologies for these experiments are detailed below, providing a framework for independent validation.
NF-κB Reporter Gene Assay
This assay is fundamental for assessing the inhibition of the TLR2 signaling pathway, as NF-κB is a key downstream transcription factor.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably co-transfected with human TLR2 and TLR1, along with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element, are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated overnight.
-
Antagonist Treatment: Cells are pre-incubated with varying concentrations of this compound or other antagonists for 1 hour.
-
Agonist Stimulation: The TLR2/1 specific agonist, Pam3CSK4 (e.g., at 10 ng/mL), is added to the wells to stimulate TLR2/1 signaling.
-
Incubation: The plate is incubated for 6-16 hours at 37°C.
-
Luciferase Assay: A luciferase assay reagent is added to each well, and luminescence is measured using a luminometer. The reduction in luminescence in the presence of the antagonist indicates inhibition of NF-κB activation.
Cytokine Secretion Assay (ELISA)
This experiment quantifies the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8) or Tumor Necrosis Factor-alpha (TNF-α), which are downstream products of TLR2 activation.
Experimental Protocol:
-
Cell Culture and Plating: Human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) are cultured and seeded in 96-well plates. THP-1 cells may be differentiated into macrophage-like cells with PMA.
-
Antagonist Treatment: Cells are pre-treated with this compound for 1 hour.
-
Agonist Stimulation: Cells are stimulated with Pam3CSK4 to activate the TLR2/1 pathway.
-
Incubation: The cells are incubated for 24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of the target cytokine (e.g., IL-8) in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions. A decrease in cytokine concentration demonstrates the inhibitory effect of this compound.
Co-Immunoprecipitation of TLR2 and MyD88
This assay directly assesses whether this compound blocks the ligand-induced interaction between TLR2 and its downstream adaptor protein, MyD88, a crucial step in the signaling cascade.
Experimental Protocol:
-
Cell Culture and Treatment: Differentiated THP-1 cells are pre-treated with this compound or a vehicle control for 1 hour, followed by stimulation with Pam3CSK4 for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Cells are washed with cold PBS and lysed with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an anti-MyD88 antibody overnight at 4°C to form immune complexes. Protein A/G agarose beads are then added to pull down these complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-TLR2 antibody. A reduction in the amount of co-immunoprecipitated TLR2 in this compound treated samples indicates inhibition of the TLR2-MyD88 interaction.
Schild Analysis for Competitive Antagonism
Schild analysis is a pharmacological method used to characterize the nature of antagonism. For a competitive antagonist, the dose-response curve of an agonist is shifted to the right in a parallel manner in the presence of increasing concentrations of the antagonist.
Conceptual Workflow:
-
Generate Agonist Dose-Response Curves: A series of dose-response curves for a TLR2/1 agonist (e.g., Pam3CSK4) are generated in the absence and presence of several fixed concentrations of this compound. The response can be measured using the NF-κB reporter assay.
-
Calculate Dose Ratios: The dose ratio is the ratio of the agonist concentration required to produce a certain response (e.g., EC50) in the presence of the antagonist to that in the absence of the antagonist.
-
Construct Schild Plot: A Schild plot is generated by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration.
-
Interpret the Plot: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of the regression line provides the pA2 value, which is a measure of the antagonist's affinity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: TLR2/1 signaling pathway and points of inhibition.
Caption: Co-Immunoprecipitation experimental workflow.
Conclusion
The available experimental evidence strongly supports the characterization of this compound as a potent and selective competitive antagonist of the TLR2/1 heterodimer. Its preferential inhibition of TLR2/1 over TLR2/6, coupled with its lack of activity at other TLRs, makes it a valuable tool for dissecting the specific roles of TLR2/1 signaling in various physiological and pathological processes. When compared to other TLR2 inhibitors like CU-CPT22 and C29, this compound offers a distinct profile as a competitive antagonist with a clear preference for the TLR2/1 heterodimer. This guide provides the necessary comparative data and detailed experimental protocols for researchers to effectively evaluate and utilize this compound in their studies.
References
- 1. oncology.wisc.edu [oncology.wisc.edu]
- 2. abgenex.com [abgenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective disruption of TLR2-MyD88 interaction inhibits inflammation and attenuates Alzheimer’s pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. biocompare.com [biocompare.com]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Cross-Validation of MMG-11's Toll-like Receptor 2 Antagonism Across Diverse Cell Types
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule MMG-11, a potent Toll-like Receptor 2 (TLR2) antagonist, with other known TLR2 inhibitors. The activity of this compound has been validated across various human and murine cell lines, demonstrating its potential as a robust tool for studying TLR2-mediated inflammatory responses and as a promising candidate for therapeutic development. This document summarizes key quantitative data, details experimental protocols for assessing activity, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of TLR2 Antagonist Activity
This compound has been characterized as a potent and selective competitive antagonist of TLR2, demonstrating inhibitory activity against both TLR2/1 and TLR2/6 heterodimers. Its performance has been benchmarked against other TLR2 modulators, such as CU-CPT22 and C29. The following table summarizes the inhibitory concentrations (IC50) and other key parameters of these compounds in various cell-based assays.
| Compound | Target | Assay System | Agonist | IC50 / pA2 | Cell Type(s) | Reference |
| This compound | TLR2/1 | NF-κB Reporter Assay | Pam3CSK4 | 1.7 µM | HEK293-hTLR2 | [1][2] |
| TLR2/6 | NF-κB Reporter Assay | Pam2CSK4 | 5.7 µM | HEK293-hTLR2 | [1][2] | |
| TLR2/1 | NF-κB Activation | Pam3CSK4 | pA2: 6.15 | HEK293-hTLR2 | [2] | |
| TLR2/6 | NF-κB Activation | Pam2CSK4 | pA2: 6.65 | HEK293-hTLR2 | [2] | |
| TLR2 | Cytokine Secretion | Various TLR2 Agonists | - | Human PBMCs, THP-1, Mouse Macrophages | [2][3] | |
| CU-CPT22 | TLR2/1 | NF-κB Reporter Assay | Pam3CSK4 | Higher than this compound | HEK293-hTLR2 | [2] |
| TLR2/1 | NF-κB Activation | Pam3CSK4 | pA2: 5.73 | HEK293-hTLR2 | [2] | |
| TLR2/6 | NF-κB Activation | Pam2CSK4 | pA2: 5.80 | HEK293-hTLR2 | [2] | |
| C29 | TLR2 (TIR domain) | NF-κB Reporter Assay | Various TLR2 Agonists | - | HEK293-hTLR2, Macrophages | [3] |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological response. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a more potent antagonist.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on standard laboratory procedures and the information gathered from the cited literature.
NF-κB Luciferase Reporter Assay in HEK293-hTLR2 Cells
This assay is used to quantify the activation of the NF-κB signaling pathway in response to TLR2 agonists and to determine the inhibitory activity of compounds like this compound.
Materials:
-
HEK293 cells stably expressing human TLR2 (HEK293-hTLR2) and an NF-κB-driven luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
TLR2 agonists (e.g., Pam3CSK4 for TLR2/1, Pam2CSK4 for TLR2/6).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293-hTLR2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in assay medium. Add the desired concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Agonist Stimulation: Prepare the TLR2 agonist (e.g., Pam3CSK4) at a concentration that induces a submaximal response. Add the agonist to the wells containing the test compound and to a positive control well (agonist only). Add assay medium to the negative control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytokine Secretion Assay (ELISA) in THP-1 Macrophages
This assay measures the amount of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted by macrophages upon TLR2 activation and its inhibition by test compounds.
Materials:
-
THP-1 human monocytic cell line.
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes into macrophages.
-
TLR2 agonists.
-
Test compounds.
-
96-well tissue culture plates.
-
ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit).
-
Microplate reader.
Procedure:
-
THP-1 Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well. Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophages. Incubate for 48-72 hours.
-
Compound Treatment: After differentiation, wash the cells with fresh RPMI medium. Add fresh medium containing serial dilutions of the test compound and incubate for 1-2 hours.
-
Agonist Stimulation: Add the TLR2 agonist to the wells and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate for color development.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the percentage of inhibition of cytokine secretion for each compound concentration.
Competitive Binding Assay
This assay determines whether an antagonist competes with a known ligand for the same binding site on the receptor.
Materials:
-
Cell membranes or whole cells expressing TLR2.
-
A labeled TLR2 ligand (e.g., radiolabeled or fluorescently tagged Pam3CSK4).
-
Unlabeled test compound (this compound).
-
Binding buffer.
-
Filtration apparatus or scintillation counter/fluorescence plate reader.
Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of the labeled TLR2 ligand with the TLR2-expressing cells/membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the unbound ligand. This can be achieved by rapid filtration through a filter mat that retains the cells/membranes, followed by washing.
-
Quantification: Quantify the amount of labeled ligand bound to the receptor. For radiolabeled ligands, this is done using a scintillation counter. For fluorescently labeled ligands, a fluorescence plate reader is used.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled test compound. A decrease in the signal with increasing concentrations of the test compound indicates competition for the same binding site. The data can be analyzed to determine the binding affinity (Ki) of the test compound.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity, the following diagrams illustrate its mechanism of action and the experimental workflow for its cross-validation.
Caption: TLR2 Signaling Pathway and Inhibition by this compound.
References
A Comparative Literature Review of MMG-11 and Other Leading Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel small-molecule immunomodulator MMG-11 with three established immunomodulators representing different mechanisms of action: Adalimumab, Fingolimod, and Pembrolizumab. The information presented is based on a thorough review of preclinical and clinical data, with a focus on mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.
Executive Summary
Immunomodulators are a cornerstone of treatment for a wide range of diseases, from autoimmune disorders to cancer. This guide delves into the distinct properties of four immunomodulatory agents. This compound, a selective Toll-like receptor 2 (TLR2) antagonist, represents a targeted approach to inhibiting innate immune responses. In contrast, Adalimumab (a TNF-α inhibitor), Fingolimod (a sphingosine-1-phosphate receptor modulator), and Pembrolizumab (a PD-1 checkpoint inhibitor) utilize different strategies to modulate the immune system. This document aims to provide a clear, data-driven comparison to aid researchers and drug development professionals in understanding the potential applications and distinguishing features of these immunomodulators.
Physicochemical and Pharmacokinetic Properties
A fundamental aspect of any therapeutic agent is its physicochemical and pharmacokinetic profile, which dictates its formulation, delivery, and disposition in the body. The following table summarizes key properties of this compound and the selected comparator immunomodulators.
| Property | This compound | Adalimumab | Fingolimod | Pembrolizumab |
| Molecular Weight ( g/mol ) | 306.27 | ~148,000[1] | 307.47[2] | ~146,000 |
| Molecular Formula | C₁₅H₁₄O₇ | C₆₄₂₈H₉₉₁₂N₁₆₉₄O₁₉₈₇S₄₆ | C₁₉H₃₃NO₂[2] | C₆₃₆₀H₉₈₀₀N₁₇₂₀O₂₀₁₆S₄₂ |
| Drug Class | Small Molecule | Monoclonal Antibody | Small Molecule | Monoclonal Antibody |
| Target | Toll-like receptor 2 (TLR2) | Tumor Necrosis Factor-alpha (TNF-α) | Sphingosine-1-phosphate (S1P) receptors | Programmed cell death protein 1 (PD-1) |
| Solubility | Soluble in DMSO and ethanol | Aqueous solution for injection | Hydrochloride salt is freely soluble in water | Aqueous solution for injection |
| Route of Administration | Preclinical (likely oral or parenteral) | Subcutaneous injection | Oral | Intravenous infusion |
Mechanism of Action and Signaling Pathways
The therapeutic effects of these immunomodulators stem from their distinct interactions with key components of the immune system.
This compound: A Selective TLR2 Antagonist
This compound is a small-molecule antagonist that selectively targets Toll-like receptor 2 (TLR2), a key pattern recognition receptor of the innate immune system.[3] TLR2 forms heterodimers with TLR1 or TLR6 to recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This compound acts as a competitive antagonist, with a preference for the TLR2/1 heterodimer, by blocking the ligand-binding site on TLR2.[4][5] This prevents the recruitment of the adaptor protein MyD88, thereby inhibiting downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] The ultimate effect is the abrogation of pro-inflammatory cytokine and chemokine production.[4][5]
Adalimumab: A TNF-α Neutralizing Antibody
Adalimumab is a fully human monoclonal antibody that specifically binds to and neutralizes both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[6][7] By binding to TNF-α, adalimumab prevents it from interacting with its receptors, TNFR1 and TNFR2, on the surface of various cells.[6] This blockade inhibits the activation of downstream signaling pathways, including NF-κB and MAPK, which are crucial for the expression of numerous pro-inflammatory genes.[6] The result is a reduction in the production of inflammatory mediators and a decrease in the infiltration of inflammatory cells into tissues.[7]
Fingolimod: An S1P Receptor Modulator
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. It is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[8] Fingolimod-phosphate acts as a functional antagonist at S1P receptors, particularly S1P₁, on lymphocytes.[8] Although it initially acts as an agonist, prolonged binding leads to the internalization and degradation of S1P₁ receptors on lymphocytes.[8] This renders the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes. The resulting sequestration of lymphocytes in the lymph nodes reduces their infiltration into peripheral tissues and the central nervous system.[8]
Pembrolizumab: A PD-1 Checkpoint Inhibitor
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells. PD-1 is an immune checkpoint receptor that, when engaged by its ligands PD-L1 and PD-L2 (often overexpressed on tumor cells), delivers an inhibitory signal that dampens T-cell activity. Pembrolizumab blocks the interaction between PD-1 and its ligands, thereby releasing the "brakes" on the T-cell immune response. This allows T cells to recognize and attack tumor cells more effectively.
In Vitro Potency and Efficacy
The following table summarizes key in vitro data for this compound and the comparator immunomodulators, demonstrating their potency in cell-based assays.
| Parameter | This compound | Adalimumab | Fingolimod | Pembrolizumab |
| Target | TLR2/1 and TLR2/6 | TNF-α | S1P Receptors | PD-1 |
| Assay | Inhibition of Pam₃CSK₄-induced IL-8 secretion in HEK293-hTLR2 cells | TNF-α neutralization in L929 cell cytotoxicity assay | S1P₁ receptor internalization in CHO-K1 cells | Blockade of PD-1/PD-L1 interaction |
| IC₅₀ / EC₅₀ | IC₅₀: 1.7 µM (hTLR2/1), 5.7 µM (hTLR2/6)[9] | IC₅₀: 80.9 pM[10] | EC₅₀: ~0.3-0.6 nM for S1P₁, S1P₄, S1P₅; ~3 nM for S1P₃[11] | - |
| Key Findings | Preferentially inhibits TLR2/1 signaling.[4] | Potent neutralization of TNF-α-mediated cytotoxicity. | Induces internalization of S1P₁ receptors, leading to functional antagonism.[12] | Binds to PD-1 with high affinity, blocking ligand interaction. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for each immunomodulator.
This compound: TLR2 Antagonism Assay
Objective: To determine the inhibitory effect of this compound on TLR2-mediated signaling.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human TLR2 (HEK293-hTLR2) and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: The TLR2/1 agonist Pam₃CSK₄ is added to the cell cultures to induce TLR2 signaling.
-
Reporter Gene Assay: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The activity of SEAP is measured using a colorimetric substrate.
-
Data Analysis: The concentration of this compound that inhibits 50% of the Pam₃CSK₄-induced SEAP activity (IC₅₀) is calculated.
Adalimumab: TNF-α Neutralization Assay (L929 Cytotoxicity Assay)
Objective: To measure the ability of Adalimumab to neutralize the cytotoxic effects of TNF-α.
Methodology:
-
Cell Culture: L929 mouse fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis, are cultured in 96-well plates.
-
Treatment: A constant, cytotoxic concentration of recombinant human TNF-α is pre-incubated with serial dilutions of Adalimumab for a defined period (e.g., 1-2 hours) to allow for binding.
-
Cell Treatment: The TNF-α/Adalimumab mixtures are added to the L929 cells.
-
Viability Assay: After an incubation period (e.g., 18-24 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescent cell viability assay that measures ATP content.
-
Data Analysis: The concentration of Adalimumab that results in 50% neutralization of TNF-α-induced cytotoxicity (IC₅₀) is determined.[10][13]
Fingolimod: S1P₁ Receptor Internalization Assay
Objective: To assess the ability of Fingolimod to induce the internalization of the S1P₁ receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO)-K1 cells stably overexpressing a tagged human S1P₁ receptor (e.g., with a Myc or GFP tag) are used.[12][14]
-
Treatment: Cells are treated with varying concentrations of fingolimod-phosphate (the active metabolite) for different time points.
-
Receptor Staining/Imaging: For tagged receptors, cell surface expression can be quantified. For instance, with a Myc-tagged receptor, cells are stained with an anti-Myc antibody followed by a fluorescently labeled secondary antibody without cell permeabilization.
-
Quantification: The amount of S1P₁ receptor remaining on the cell surface is measured by flow cytometry or high-content imaging. A decrease in surface fluorescence indicates receptor internalization.
-
Data Analysis: The concentration of fingolimod-phosphate that causes 50% of the maximal receptor internalization (EC₅₀) is calculated.
Pembrolizumab: PD-1/PD-L1 Blockade Assay
Objective: To determine the ability of Pembrolizumab to block the interaction between PD-1 and its ligand PD-L1.
Methodology:
-
Assay Principle: A cell-based reporter assay is commonly used. This involves two engineered cell lines: one expressing the PD-1 receptor and a luciferase reporter gene under the control of a T-cell receptor (TCR) activation-responsive promoter (PD-1 Effector Cells), and another cell line expressing PD-L1 and a TCR activator (aAPC/PD-L1 Cells).
-
Co-culture: The PD-1 Effector Cells and aAPC/PD-L1 Cells are co-cultured in the presence of varying concentrations of Pembrolizumab.
-
Interaction and Signaling: When PD-1 on the effector cells engages with PD-L1 on the aAPC cells, the TCR activation signal is inhibited, leading to low luciferase expression. Pembrolizumab blocks this interaction, restoring TCR signaling and increasing luciferase expression.
-
Luminescence Detection: After an incubation period, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The concentration of Pembrolizumab that produces 50% of the maximal response (EC₅₀) is determined.
Conclusion
This compound, Adalimumab, Fingolimod, and Pembrolizumab represent distinct and powerful approaches to immunomodulation. This compound's targeted inhibition of the innate immune sensor TLR2 offers a novel strategy for controlling inflammation at its early stages. Adalimumab provides potent, systemic anti-inflammatory effects by neutralizing a key cytokine. Fingolimod alters immune cell trafficking, preventing their migration to sites of inflammation. Pembrolizumab reinvigorates the adaptive immune response against cancer by blocking a critical immune checkpoint. The choice of immunomodulator depends on the specific disease pathophysiology and the desired therapeutic outcome. This comparative guide provides a foundational resource for researchers and clinicians to understand the nuances of these agents and to inform future drug discovery and development efforts in the field of immunology.
References
- 1. dovepress.com [dovepress.com]
- 2. Fingolimod - Wikipedia [en.wikipedia.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The novel small-molecule antagonist this compound preferentially inhibits TLR2/1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. opalbiopharma.com [opalbiopharma.com]
- 7. Adalimumab regulates intracellular TNFα production in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MMG-11: A Procedural Guide
Chemical and Physical Properties of MMG-11
A summary of the key quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value |
| Chemical Name | 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]-2-furancarboxylic acid[3] |
| Molecular Formula | C₁₅H₁₄O₇[3][4] |
| Molecular Weight | 306.3 g/mol [3] |
| Appearance | A solid[3] |
| Solubility | Soluble in DMSO and Ethanol[3][4] |
| Storage | Store at -20°C[3][4] |
| Purity | ≥95%[3] |
| CAS Number | 313254-94-3[3][4] |
Experimental Protocols for Proper Disposal
The following disposal procedure for this compound is based on the precautionary principle of treating it as potentially hazardous chemical waste. The primary recommended method of disposal is through a licensed hazardous waste management service. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. Do not mix this waste with non-hazardous laboratory trash. Three main types of waste should be considered:
-
Solid Waste: Includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any absorbent materials used for spills.
-
Liquid Waste: Consists of solutions containing this compound, including stock solutions prepared in solvents like DMSO or ethanol.
-
Contaminated Sharps: Encompasses any needles, syringes, pipette tips, or other sharp implements that have come into contact with this compound.
Step 2: Waste Collection and Containment
-
Solid Waste: Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, non-reactive, and properly vented hazardous waste container. The container must be labeled with "Hazardous Waste," the names of all chemical constituents (e.g., "DMSO, this compound"), and their approximate concentrations. Store liquid waste containers in secondary containment to prevent spills.
-
Contaminated Sharps: Place all contaminated sharps directly into a designated, puncture-resistant sharps container. Label the sharps container clearly with "Hazardous Waste - Sharps" and "Contains this compound."
Step 3: Storage and Disposal
-
Store all this compound waste containers in a designated and secure satellite accumulation area away from general laboratory traffic. This area should be well-ventilated and have clear signage indicating the presence of hazardous waste.
-
Arrange for the collection and disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different this compound waste streams.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling MMG-11
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling MMG-11. The following procedural steps and data are designed to ensure safe operational handling and disposal, establishing a foundation of trust and value in laboratory safety.
Compound Data Summary
This compound is a selective and potent antagonist for Toll-like Receptor 2 (TLR2), preferentially inhibiting TLR2/1 over TLR2/6 signaling pathways.[1] It is a valuable tool for studying TLR2-mediated inflammatory and immunological responses. The following table summarizes its key quantitative properties.
| Property | Value | References |
| Chemical Name | Ethyl 5-(2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl)furan-2-carboxylate | [2] |
| Molecular Formula | C₁₅H₁₄O₇ | [1][2] |
| Molecular Weight | 306.27 g/mol | [2] |
| CAS Number | 313254-94-3 | [1][2][3] |
| Purity | ≥97% | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [1][2] |
| Storage | Store at -20°C | [2] |
| Appearance | Solid (often a powder) | [3] |
Personal Protective Equipment (PPE)
While this compound is shipped as a non-hazardous chemical for research purposes, it is crucial to handle it with appropriate care in a laboratory setting.[3] Personal protective equipment is a critical barrier to prevent exposure.[4] The minimum required PPE for handling this compound is as follows:
-
Body Protection: A clean, buttoned laboratory coat must be worn to protect skin and clothing from potential splashes.[5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[7] If direct contact occurs, gloves should be removed immediately, and hands should be washed before putting on a new pair.[7]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] For procedures with a higher risk of splashing, such as preparing stock solutions, chemical safety goggles are required.[5][7] A face shield may be necessary for additional protection.[6]
-
Respiratory Protection: A respirator may be needed if working with the solid compound in a way that could generate dust, or in poorly ventilated areas.[5][8] All handling of the solid form should ideally be done in a chemical fume hood or ventilated enclosure.
Operational and Disposal Plans
Adherence to a strict handling protocol minimizes risk and ensures the integrity of the compound.
-
Receiving and Storage: Upon receipt, verify the container is intact. Store the compound at -20°C in its original, tightly sealed container in a cool, dark place away from oxidizing agents.[2][8]
-
Preparation of Solutions:
-
Perform all weighing and solution preparation in a chemical fume hood or other ventilated enclosure to avoid inhalation of the powder.[8]
-
Use a calibrated scale and appropriate labware.
-
To prepare stock solutions, add the solvent (e.g., DMSO, ethanol) slowly to the vial containing the this compound powder.[2] Cap and vortex until fully dissolved.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
General Use:
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[10] Do not dispose of this compound down the drain or in regular trash.[10]
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, wipes, and other disposable labware in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, chemically resistant hazardous waste container. The container must be labeled with "Hazardous Waste" and list all chemical constituents.[10][11]
-
Contaminated Sharps: Dispose of any contaminated needles or syringes in a designated, puncture-resistant sharps container labeled as hazardous waste.[11]
-
-
Waste Storage and Collection:
Emergency Procedures
Immediate and appropriate action is necessary in the event of exposure or a spill.
| Incident | Emergency Protocol | References |
| Spill | 1. Alert personnel in the immediate area. 2. Ensure you are wearing appropriate PPE. 3. For small spills, cover with an absorbent material, collect it into a sealed bag, and decontaminate the area. 4. Dispose of all cleanup materials as hazardous waste. | [10] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with plenty of water. 3. If irritation occurs, seek medical attention. | [8] |
| Eye Contact | 1. Immediately rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. If eye irritation persists, seek immediate medical attention. | [8] |
| Inhalation | 1. Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. 2. If the person feels unwell, seek medical advice. | [8] |
| Ingestion | 1. Rinse mouth with water. 2. Seek immediate medical advice. Do not induce vomiting. | [8][12] |
Mandatory Visualizations
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. uab.edu [uab.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
